Daclatasvir-d6
Description
Structure
2D Structure
Properties
IUPAC Name |
trideuteriomethyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1/i5D3,6D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRSSPOQAMALKA-GXBFPSLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Daclatasvir-d6: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Daclatasvir-d6, a deuterated analog of the direct-acting antiviral agent Daclatasvir. This document details its chemical structure, a representative synthesis of the parent compound, and its primary application as an internal standard in bioanalytical methods.
Introduction to Daclatasvir and this compound
Daclatasvir is a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a key protein involved in viral RNA replication and virion assembly.[1] By binding to the N-terminus of NS5A, Daclatasvir disrupts its function, leading to a significant reduction in HCV replication.[1] It is used in combination with other antiviral medications for the treatment of chronic HCV infection.
This compound is a stable isotope-labeled version of Daclatasvir, where six hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for the quantification of Daclatasvir in biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical chemical and physical properties of this compound to the parent drug, combined with its distinct mass, allow for accurate and precise quantification by correcting for variations during sample preparation and analysis.
Chemical Structure and Properties
The chemical structure of Daclatasvir is complex, featuring a central biphenyl core linked to two imidazole rings, which are in turn connected to L-proline and N-methoxycarbonyl-L-valine moieties. In this compound, the six deuterium atoms are located on the two methoxycarbonyl groups.
Chemical Structure of this compound
References
Synthesis and Isotopic Purity of Daclatasvir-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Daclatasvir-d6. This compound, a deuterated analog of the potent hepatitis C virus (HCV) NS5A inhibitor Daclatasvir, serves as a critical internal standard for pharmacokinetic and bioanalytical studies. The incorporation of six deuterium atoms on the two methoxycarbonyl groups provides a distinct mass shift, enabling precise quantification in complex biological matrices.
Synthesis of this compound
The synthesis of this compound follows the established synthetic route of unlabeled Daclatasvir, with the key modification being the introduction of the deuterium labels in the final esterification step. The general synthetic approach involves the coupling of the core diamine intermediate with two equivalents of N-(methoxycarbonyl-d3)-L-valine.
Synthetic Scheme
The synthesis can be logically divided into two main stages: the preparation of the key biphenyl-imidazole-pyrrolidine core intermediate and the final coupling with the deuterated amino acid derivative. A general synthetic pathway is outlined below. Several patents describe the synthesis of the non-labeled core structure, which can be adapted for this purpose.
Experimental Protocol
The following is a representative experimental protocol for the final coupling step to introduce the deuterium labels.
Step 1: Preparation of the this compound Precursor (Amine Salt)
The biphenyl-bis-imidazole-bis-pyrrolidine diamine, a key intermediate, is prepared according to established patent literature (e.g., methods analogous to those described in patents WO2008021927 and CN105777719A). This intermediate is typically isolated as a salt (e.g., dihydrochloride or dimesylate) to improve stability and handling.
Step 2: Coupling with N-(methoxycarbonyl-d3)-L-valine
To a solution of the biphenyl-bis-imidazole-bis-pyrrolidine diamine salt (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) is added a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (4.0 equivalents), at room temperature. The mixture is stirred until complete dissolution of the starting material. Subsequently, N-(methoxycarbonyl-d3)-L-valine (2.2 equivalents) and a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.2 equivalents) are added. The reaction mixture is stirred at room temperature for 12-18 hours, or until reaction completion is confirmed by a suitable chromatographic method (e.g., HPLC or LC-MS).
Step 3: Work-up and Purification
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Biphenyl-bis-imidazole-bis-pyrrolidine diamine salt | ≥98% | Synthesized as per literature |
| N-(methoxycarbonyl-d3)-L-valine | ≥98% atom % D | Commercial supplier |
| HATU | ≥98% | Commercial supplier |
| Diisopropylethylamine (DIPEA) | Reagent Grade | Commercial supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial supplier |
| Ethyl acetate | HPLC Grade | Commercial supplier |
| Dichloromethane | HPLC Grade | Commercial supplier |
| Methanol | HPLC Grade | Commercial supplier |
| Sodium sulfate (anhydrous) | Reagent Grade | Commercial supplier |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | - |
| Brine | Laboratory prepared | - |
| Silica gel | 230-400 mesh | Commercial supplier |
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is crucial to ensure its suitability as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
High-Resolution Mass Spectrometry (HRMS)
2.1.1. Experimental Protocol
A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL. The sample is infused into a high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF, equipped with an electrospray ionization (ESI) source operating in positive ion mode. A full scan mass spectrum is acquired over a mass range that includes the molecular ion cluster of this compound.
The isotopic distribution is determined by extracting the ion chromatograms for the theoretical m/z values of the unlabeled (d0) and all deuterated species (d1 to d6). The peak area for each isotopologue is integrated, and the percentage of each species is calculated relative to the sum of all peak areas in the cluster.
2.1.2. Data Presentation
| Isotopologue | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Relative Abundance (%) |
| d0 | 739.3984 | 739.3981 | < 0.1 |
| d1 | 740.4047 | 740.4045 | 0.1 |
| d2 | 741.4110 | 741.4108 | 0.2 |
| d3 | 742.4172 | 742.4170 | 0.5 |
| d4 | 743.4235 | 743.4233 | 1.2 |
| d5 | 744.4298 | 744.4296 | 5.0 |
| d6 | 745.4361 | 745.4358 | 93.0 |
Note: The presented relative abundance values are hypothetical but representative for a high-purity standard.
A commercial supplier of this compound specifies the isotopic purity as ≥99% for deuterated forms (d1-d6).
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.2.1. Experimental Protocol
¹H and ¹³C NMR spectra are recorded to confirm the chemical structure and to assess the degree of deuteration at the methoxycarbonyl positions. A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
In the ¹H NMR spectrum, the absence or significant reduction of the singlet corresponding to the methoxy protons (typically around 3.6 ppm) relative to other protons in the molecule provides a qualitative and semi-quantitative measure of deuteration. For a more precise quantification, ¹H NMR can be used with a calibrated internal standard.
2.2.2. Data Interpretation
The key diagnostic signal in the ¹H NMR spectrum of unlabeled Daclatasvir is the singlet corresponding to the six protons of the two methoxycarbonyl groups. In the spectrum of this compound, the integral of this signal should be significantly diminished. The isotopic purity can be estimated by comparing the integration of the residual methoxy proton signal to the integration of a well-resolved, non-deuterated proton signal within the molecule.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Isotopic Purity Analysis Workflow
Caption: Workflow for isotopic purity analysis.
An In-depth Technical Guide to the Physical and Chemical Properties of Daclatasvir-d6
This technical guide provides a comprehensive overview of the physical and chemical properties of Daclatasvir-d6, a deuterated analog of the direct-acting antiviral agent Daclatasvir. Intended for researchers, scientists, and drug development professionals, this document details the compound's characteristics, methods for its analysis, and its role as an internal standard in pharmacokinetic and bioanalytical studies.
Core Physical and Chemical Properties
This compound is primarily utilized as an internal standard for the precise quantification of Daclatasvir in biological matrices using mass spectrometry-based assays.[1] Its physical and chemical properties are crucial for developing and validating such analytical methods.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₀H₄₄D₆N₈O₆ | [1][2][3][4] |
| Molecular Weight | Approximately 744.9 g/mol | [1][2][3][5] |
| Physical Form | Solid | [2][4] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2] Predicted water solubility of the non-deuterated form is very low (0.00283 mg/mL). | [6] |
| pKa (non-deuterated) | Strongest Acidic: 3.82, Strongest Basic: 6.09 (Predicted) | [6] |
| Melting Point | Data not available in public literature. | |
| Boiling Point | Not applicable; likely to decompose at high temperatures. |
Spectroscopic and Chromatographic Data
The structural integrity and purity of this compound are confirmed through various spectroscopic and chromatographic techniques. As a deuterated internal standard, its mass spectral properties are of particular importance.
Table 2: Spectroscopic and Chromatographic Data for this compound
| Technique | Data | Source |
| Mass Spectrometry | Expected Parent Ion (M+H)⁺: ~m/z 745.4. A deuterated analog (¹³C₂, D₆) shows a transition of m/z 747.43 → 339.17. The non-deuterated form shows a parent ion at m/z 739.28 and a major fragment at m/z 339.20. | [7][8] |
| ¹H NMR (DMSO-d₆) | A key singlet for the non-deuterated form is observed at 8.13 ppm. The deuteration in the methoxy groups of this compound will result in the absence of the corresponding proton signals. | [2] |
| ¹³C NMR | Data not available in public literature for the deuterated form. | |
| HPLC Retention Time | Varies depending on the method; in one reported method for the non-deuterated form, the retention time was 3.760 ± 0.01 min using a C18 column and a mobile phase of acetonitrile and 0.05% o-phosphoric acid (50:50 v/v). | [9] |
Experimental Protocols
Detailed methodologies are essential for the accurate analysis and application of this compound in research settings.
Quantification of Daclatasvir in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical workflow for a bioanalytical method.
Workflow Diagram for Daclatasvir Quantification
Caption: Workflow for the quantification of Daclatasvir in plasma.
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration will depend on the specific assay sensitivity).
-
Perform a liquid-liquid extraction by adding 500 µL of methyl-t-butyl ether. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 5 mM ammonium formate in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Daclatasvir: m/z 739.3 → 339.2
-
This compound: m/z 745.4 → 339.2 (or similar, requires optimization)
-
-
-
Data Analysis:
-
Integrate the peak areas for both Daclatasvir and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of Daclatasvir in the unknown samples by interpolation from the calibration curve.
-
¹H NMR Spectroscopy
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the sample for 30 seconds to ensure complete dissolution. If necessary, use an ultrasonic bath for 5-10 minutes.
-
-
Data Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Acquire the ¹H NMR spectrum according to standard instrument procedures. The absence of a signal corresponding to the methoxy protons will confirm the deuteration.
-
Mechanism of Action of Daclatasvir
Daclatasvir is a direct-acting antiviral agent that targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[6][10] NS5A is a critical component of the HCV replication complex and is involved in both viral RNA replication and virion assembly.[10]
Signaling Pathway of Daclatasvir's Action
References
- 1. Multiplexed LC-MS/MS method for the simultaneous quantitation of three novel hepatitis C antivirals, daclatasvir, asunaprevir, and beclabuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Daclatasvir SRRS Isomer-d6 | LGC Standards [lgcstandards.com]
- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. op.niscair.res.in [op.niscair.res.in]
- 8. researchgate.net [researchgate.net]
- 9. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daclatasvir | C40H50N8O6 | CID 25154714 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of Daclatasvir-d6 in Bioanalytical Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of Daclatasvir-d6 as an internal standard in the bioanalytical quantification of the hepatitis C virus (HCV) NS5A inhibitor, daclatasvir. The use of a stable isotope-labeled internal standard is paramount for achieving accurate, precise, and reliable results in complex biological matrices, a necessity for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a comprehensive overview of the methodologies, quantitative data, and experimental workflows employing this compound.
The Principle of Stable Isotope Dilution and the Role of an Internal Standard
In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls. The IS is used to correct for the variability in the analytical procedure, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer.
This compound, a deuterated form of daclatasvir, is an ideal internal standard because it is chemically identical to the analyte but has a different mass due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Since this compound has nearly identical physicochemical properties to daclatasvir, it co-elutes during chromatography and experiences similar effects from the sample matrix, ensuring that any analytical variability affects both the analyte and the internal standard proportionally. This allows for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area.
Quantitative Data for Daclatasvir Analysis Using this compound
The following tables summarize key quantitative parameters for the analysis of daclatasvir using a deuterated internal standard in human plasma. These parameters are essential for method development and validation.
Table 1: Mass Spectrometry Parameters for Daclatasvir and its Deuterated Internal Standard
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Daclatasvir | 739.4 | 339.27 | Positive Electrospray Ionization (ESI+) |
| Daclatasvir-¹³C₂,²H₆* | 747.4 | 456.3 | Positive Electrospray Ionization (ESI+) |
*Note: Data for Daclatasvir-¹³C₂,²H₆ is presented as a close surrogate for this compound, as the principles of its use as an internal standard are identical.
Table 2: Chromatographic and Method Validation Parameters
| Parameter | Value |
| Chromatographic Conditions | |
| HPLC Column | Gemini NX 5µ C18 (50 x 2.0mm) |
| Mobile Phase | Gradient of 5 mM Ammonium Formate buffer and Acetonitrile |
| Flow Rate | 0.300 mL/min |
| Retention Time of Daclatasvir | 2.15 min |
| Retention Time of Internal Standard | 2.12 min |
| Total Run Time | 5.00 min |
| Method Validation | |
| Linearity Range in Human Plasma | 10.004 - 3001.218 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Inter- and Intra-day Precision (%CV) | < 15% |
| Inter- and Intra-day Accuracy (%Bias) | Within ±15% |
Experimental Protocols
This section details a typical experimental protocol for the quantification of daclatasvir in human plasma using a deuterated internal standard.
Preparation of Stock and Working Solutions
-
Daclatasvir Stock Solution (1000 µg/mL): Accurately weigh and dissolve 5.00 mg of daclatasvir reference standard in 5.00 mL of methanol.
-
Internal Standard Stock Solution (400 µg/mL): Accurately weigh and dissolve the deuterated daclatasvir internal standard in methanol to achieve a final concentration of 400.00 µg/mL.
-
Working Solutions: Prepare a series of daclatasvir working solutions for calibration curve standards and quality control samples by serial dilution of the stock solution with a diluent (e.g., methanol:water, 60:40 v/v). Prepare a working solution of the internal standard at a suitable concentration (e.g., 5.00 µg/mL).
Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 100 µL of human plasma sample, calibrator, or quality control, add 100 µL of 1% formic acid in water to precipitate proteins. Vortex for 30 seconds.
-
Internal Standard Spiking: Add a specified volume of the internal standard working solution to each sample.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.
LC-MS/MS Analysis
-
Injection: Inject a small volume (e.g., 10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Separation: Perform the chromatographic separation using the conditions outlined in Table 2.
-
Mass Spectrometric Detection: Monitor the multiple reaction monitoring (MRM) transitions for daclatasvir and the deuterated internal standard as specified in Table 1.
Data Analysis
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of daclatasvir in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key processes in the bioanalytical workflow.
Caption: Bioanalytical workflow for Daclatasvir quantification.
Caption: Role of this compound in correcting analytical variability.
Conclusion
This compound serves as an indispensable tool in the accurate and robust quantification of daclatasvir in biological matrices. Its use in stable isotope dilution LC-MS/MS methods effectively mitigates the impact of analytical variability, ensuring the generation of high-quality data essential for drug development and clinical research. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and scientists working on the bioanalysis of daclatasvir.
Daclatasvir vs. Daclatasvir-d6: A Technical Stability Comparison
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the stability of Daclatasvir and its deuterated analog, Daclatasvir-d6. Daclatasvir is a direct-acting antiviral agent against the Hepatitis C virus (HCV), functioning as a potent inhibitor of the NS5A protein, which is crucial for viral replication and virion assembly.[1][2][3][4][5] this compound is a stable isotope-labeled version of Daclatasvir, primarily used as an internal standard in bioanalytical methods. While direct comparative forced degradation studies on this compound are not extensively available in the public domain, this guide synthesizes existing data on Daclatasvir's chemical stability and degradation pathways, alongside an analysis of the likely metabolic stability of this compound based on the principles of the kinetic isotope effect and the known metabolic fate of Daclatasvir. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and analysis of Daclatasvir and related compounds.
Introduction to Daclatasvir and the Role of Deuteration
Daclatasvir is a first-in-class inhibitor of the HCV non-structural protein 5A (NS5A).[4] By binding to the N-terminus of the D1 domain of NS5A, Daclatasvir disrupts its normal functions, including the formation of the membranous web required for viral RNA replication and the assembly of new viral particles.[2][3] This dual mechanism of action contributes to its high potency against various HCV genotypes.[5]
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a common strategy in drug development. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This can result in improved pharmacokinetic profiles, such as a longer half-life and reduced formation of certain metabolites. This compound is a commercially available deuterated analog of Daclatasvir.
Chemical Stability and Forced Degradation of Daclatasvir
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[6][7][8] Daclatasvir has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Summary of Daclatasvir Degradation under Stress Conditions
The chemical stability of Daclatasvir has been investigated under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions. The molecule is susceptible to degradation under acidic, basic, and oxidative conditions, while it shows relative stability under neutral, photolytic, and thermal stress.
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis | Significant degradation observed. | [9] |
| Basic Hydrolysis | Significant degradation observed. | [10] |
| Neutral Hydrolysis | Generally stable. | [10] |
| Oxidative Stress | Significant degradation in the presence of oxidizing agents. | [9] |
| Photolytic Stress | Generally stable. | [9] |
| Thermal Stress | Generally stable in the solid state. | [10] |
Known Degradation Pathways of Daclatasvir
Under stress conditions, Daclatasvir degrades into several products. The primary sites of degradation are the imidazole and carbamate moieties. Under basic conditions, the carbamate moiety is susceptible to hydrolysis. The imidazole moiety is prone to oxidation and photodegradation.
This compound: Structure and Inferred Stability
Structure of this compound
Commercially available this compound has six deuterium atoms incorporated into the two methoxycarbonyl groups of the molecule.[11][12][13][14][]
Chemical Structure of this compound: Image of this compound structure with deuterium atoms highlighted would be placed here in a full whitepaper.
Inferred Chemical Stability of this compound
There is a lack of publicly available forced degradation studies conducted directly on this compound. However, based on the location of the deuterium atoms, it can be inferred that the chemical stability of this compound under hydrolytic, photolytic, and thermal stress conditions is likely to be very similar to that of Daclatasvir. The deuterated methoxycarbonyl groups are not expected to significantly alter the susceptibility of the imidazole or carbamate moieties to chemical degradation under these conditions.
Inferred Metabolic Stability of this compound
The primary route of metabolism for Daclatasvir is through oxidation mediated by the cytochrome P450 enzyme CYP3A4.[16][17] A key metabolic transformation is the δ-oxidation of the pyrrolidine moiety.
The deuterium atoms in commercially available this compound are located on the methoxycarbonyl groups, which are not the primary sites of metabolic oxidation. Therefore, it is unlikely that this specific deuterated version of Daclatasvir will exhibit a significant kinetic isotope effect that would slow down its primary metabolic clearance. The metabolic stability of this particular this compound isomer is expected to be comparable to that of unlabeled Daclatasvir. For a deuterated analog to exhibit enhanced metabolic stability, the deuterium atoms would need to be placed at the sites of enzymatic attack, such as the pyrrolidine ring.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of stability studies. Below are generalized protocols for forced degradation studies on Daclatasvir based on published literature.
General Protocol for Forced Degradation of Daclatasvir
Objective: To study the degradation of Daclatasvir under various stress conditions and to identify the resulting degradation products.
Materials:
-
Daclatasvir pure drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
Procedure:
-
Acidic Hydrolysis: A solution of Daclatasvir in methanol is treated with 0.1 N HCl and refluxed at 60°C for a specified period (e.g., 4 hours).[9] Samples are withdrawn at different time points, neutralized, and diluted for analysis.
-
Basic Hydrolysis: A solution of Daclatasvir in methanol is treated with 0.1 N NaOH and refluxed at 60°C for a specified period (e.g., 4 hours).[9] Samples are withdrawn, neutralized, and diluted for analysis.
-
Oxidative Degradation: A solution of Daclatasvir in methanol is treated with 30% H₂O₂ and kept at room temperature or refluxed at 60°C for a specified period (e.g., 6 hours).[9] Samples are withdrawn and diluted for analysis.
-
Photolytic Degradation: Daclatasvir powder or a solution of Daclatasvir is exposed to UV light (e.g., 254 nm) and/or visible light for an extended period.[9]
-
Thermal Degradation: Daclatasvir powder is kept in an oven at a high temperature (e.g., 80°C) for a specified period.
Analysis: All samples are analyzed by a stability-indicating HPLC method, typically with UV or mass spectrometric detection, to separate and quantify Daclatasvir and its degradation products.
Visualizations
Signaling Pathway
Daclatasvir inhibits the HCV NS5A protein, which plays a complex role in the viral life cycle, including the formation of the replication complex and virion assembly.
References
- 1. Daclatasvir inhibits hepatitis C virus NS5A motility and hyper-accumulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]
- 4. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method Development and Force Degradation Study for Daclatasvir Using LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound | CAS | LGC Standards [lgcstandards.com]
- 13. Daclatasvir SRRS Isomer-d6 | LGC Standards [lgcstandards.com]
- 14. calpaclab.com [calpaclab.com]
- 16. A Review of Daclatasvir Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Daclatasvir: A Review of Preclinical and Clinical Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Daclatasvir-d6 certificate of analysis interpretation
An In-depth Technical Guide to the Certificate of Analysis for Daclatasvir-d6
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that ensures the quality, purity, and identity of a compound.[1][2][3][4] This guide provides a detailed interpretation of a typical Certificate of Analysis for this compound, a deuterium-labeled analog of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir.[5][] this compound is commonly used as an internal standard in analytical and pharmacokinetic studies.[5]
Understanding the Certificate of Analysis
A Certificate of Analysis is a document issued by a quality assurance department that confirms a product meets its predetermined specifications.[1][3][4] It contains the results of quality control testing performed on a specific batch of the product.[3] For a high-purity compound like this compound, the CoA provides essential information regarding its identity, strength, and purity.
Quantitative Data Summary
The following tables summarize the typical quantitative data presented in a Certificate of Analysis for this compound.
Table 1: General Information and Physical Properties
| Parameter | Specification | Result |
| Product Name | This compound | Conforms |
| CAS Number | 1801709-41-0 | Conforms |
| Molecular Formula | C40H44D6N8O6 | Conforms |
| Molecular Weight | 744.95 g/mol | 744.423[7] |
| Appearance | Off-white to white solid[8] | Conforms |
| Solubility | Soluble in DMSO | Conforms |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Result |
| Purity (by HPLC) | HPLC | ≥ 98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% | 99.6% |
| Residual Solvents | GC-HS | As per USP <467> | Conforms |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |
| Sulphated Ash | USP <281> | ≤ 0.1% | 0.05% |
Table 3: Identity Confirmation
| Test | Method | Specification | Result |
| ¹H NMR | NMR Spectroscopy | Conforms to structure | Conforms |
| Mass Spectrum | Mass Spectrometry | Conforms to structure | Conforms |
Experimental Protocols
Detailed methodologies for the key experiments cited in the CoA are provided below. These protocols are based on established analytical methods for Daclatasvir and its analogues.[9][10][11][12]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to separate and quantify this compound from any potential impurities.
-
Instrumentation: Agilent 1100 series HPLC or equivalent with a UV detector.[9]
-
Column: Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm particle size.[13]
-
Mobile Phase: A mixture of 0.01M Ammonium acetate (pH adjusted to 3.5 with phosphoric acid) and methanol in a ratio of 20:80 (v/v).[13]
-
Detection Wavelength: 284 nm.[13]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a standard solution of this compound at a known concentration in the mobile phase.
-
Prepare the sample solution by dissolving an accurately weighed amount of the this compound batch in the mobile phase to achieve a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.
-
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity.
-
Instrumentation: A high-resolution mass spectrometer, such as a Xevo TQ MS system, capable of electrospray ionization (ESI).[14]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[14][15]
-
Procedure:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile/water).
-
The solution is infused into the mass spectrometer.
-
The mass spectrum is acquired, and the mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound, the expected [M+H]⁺ ion would be approximately 745.9.
-
Isotopic purity is assessed by examining the distribution of isotopic peaks and quantifying the percentage of the d6 species relative to other isotopic variants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of a molecule.
-
Instrumentation: A 400 MHz NMR spectrometer or higher.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).[16]
-
Internal Standard: Tetramethylsilane (TMS).
-
Procedure:
-
A small amount of the this compound sample is dissolved in DMSO-d6.
-
The ¹H NMR spectrum is acquired.
-
The chemical shifts, splitting patterns, and integrations of the observed signals are compared to the expected spectrum for the this compound structure. The absence or significant reduction of signals corresponding to the protons on the two methyl ester groups confirms the deuterium labeling.
-
Visualization of Processes
The following diagrams illustrate the general workflow for generating a Certificate of Analysis and the logical flow of testing for product release.
Caption: Workflow for Generating a Certificate of Analysis.
Caption: Logical Flow of Testing for Product Release.
Conclusion
The Certificate of Analysis for this compound is a comprehensive document that provides critical data to assure its quality and suitability for research and development purposes. By understanding the data presented and the methodologies used to obtain it, researchers can have a high degree of confidence in the material they are using. The combination of chromatographic and spectroscopic techniques ensures a thorough characterization of the compound's identity, purity, and structural integrity.
References
- 1. What Is a Certificate of Analysis and Do You Need One? [weareprocarrier.com]
- 2. m.youtube.com [m.youtube.com]
- 3. artsyltech.com [artsyltech.com]
- 4. datacor.com [datacor.com]
- 5. veeprho.com [veeprho.com]
- 7. This compound | CAS | LGC Standards [lgcstandards.com]
- 8. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fortunejournals.com [fortunejournals.com]
- 11. Development and Validation of HPLC Method for Quantification of Daclatasvir in Pure and Solid Dosage Form [ejchem.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. multireviewjournal.com [multireviewjournal.com]
- 14. op.niscair.res.in [op.niscair.res.in]
- 15. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Storage and Handling of Daclatasvir-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage and handling conditions for Daclatasvir-d6, a deuterated internal standard crucial for the accurate quantification of daclatasvir in various experimental settings. Adherence to these guidelines is essential to maintain the compound's integrity, ensure experimental accuracy, and uphold laboratory safety. The information presented is compiled from manufacturer data sheets and safety documentation for daclatasvir and its deuterated analogue.
Storage Conditions
Proper storage is critical for maintaining the stability and purity of this compound. The recommended storage conditions can vary slightly between suppliers.
Quantitative Storage Recommendations
The following table summarizes the key quantitative parameters for the storage of this compound.
| Parameter | Recommended Condition | Source(s) |
| Storage Temperature | -20°C | [1][2] |
| 2-8°C (Refrigerator) | [3] | |
| Long-Term Stability | ≥ 4 years at -20°C | [1] |
| Shipping Temperature | Room temperature (in the continental US) or Ambient | [1][3] |
Note: It is imperative to consult the certificate of analysis and supplier-specific recommendations for the exact storage temperature for your particular batch of this compound.
General Storage Guidelines
-
Humidity: To prevent hydrolysis and degradation, store this compound in a dry environment. The use of desiccants is recommended for long-term storage.[4]
-
Container: The compound should be stored in its original, tightly sealed container to prevent contamination and exposure to air and moisture.
Handling and Safety Precautions
The handling of this compound should be performed in a controlled laboratory environment by trained personnel. The safety precautions are primarily based on the data for Daclatasvir and its dihydrochloride salt, as specific data for the deuterated form is limited.
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[4]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[4]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working with the solid form and there is a risk of generating dust, use a NIOSH-approved respirator or work in a fume hood.[4]
Engineering Controls
-
Work in a well-ventilated area.[4]
-
For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[4]
Safe Handling Practices
-
Avoid contact with skin and eyes.[4]
-
Avoid inhalation of dust or solutions.[4]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Handle the compound in a manner that minimizes the creation of dust.
Incompatibilities
Avoid contact with the following substances:
First Aid Measures
In case of exposure, follow these first aid guidelines and seek medical attention.
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. | [4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. | [7] |
Experimental Workflow and Diagrams
Recommended Storage and Handling Workflow
The following diagram illustrates the logical workflow for the proper storage and handling of this compound from receipt to use.
References
Isotopic Labeling of Daclatasvir: A Technical Guide to Daclatasvir-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic labeling of Daclatasvir to produce its deuterated analog, Daclatasvir-d6. This document details the precise location of the deuterium labels, offers a plausible experimental protocol for its synthesis, presents key quantitative data, and includes a structural diagram for clear visualization. This compound is a crucial internal standard for pharmacokinetic and bioanalytical studies of Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).
Position of Isotopic Labeling
The six deuterium atoms in this compound are located on the two methyl ester groups of the molecule. Specifically, each of the two methyl groups of the carbamate esters is replaced with a trideuteromethyl (CD3) group. This labeling strategy is confirmed by the alternative chemical name for this compound: N,N′-[[1,1′-biphenyl]-4,4′-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-carbamic acid, c,c′-di(methyl-d3) ester[1]. The molecular formula for this compound is C40H44D6N8O6[1][2][3][4][5].
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | References |
| Molecular Formula | C40H44D6N8O6 | [1][2][3][4][5] |
| Molecular Weight | 744.93 g/mol | [4][5] |
| CAS Number | 1801709-41-0 | [2][3] |
| Isotopic Purity | >95% | [2] |
| Deuterated Forms | ≥99% (d1-d6) | [1][3] |
Experimental Protocol: Plausible Synthesis of this compound
Synthesis of the Daclatasvir Diamine Precursor
The synthesis of the core diamine structure of Daclatasvir has been described in various patents and publications. A general outline of the process is as follows:
-
Friedel-Crafts Acylation: The synthesis typically begins with a Friedel-Crafts acylation of biphenyl with chloroacetyl chloride to produce 4,4'-bis(2-chloroacetyl)biphenyl.
-
Substitution with L-proline: The resulting dichloro intermediate is then reacted with a protected L-proline derivative, such as Boc-L-proline, to yield a diketoester intermediate.
-
Imidazole Ring Formation: The diketoester undergoes a cyclization reaction with an ammonia source, commonly ammonium acetate, to form the two imidazole rings of the core structure.
-
Deprotection: The protecting groups on the proline moieties (e.g., Boc groups) are removed under acidic conditions to yield the key diamine precursor.
Synthesis of N-(methoxy-d3-carbonyl)-L-valine
The deuterated coupling partner can be synthesized as follows:
-
Preparation of Methyl-d3 Chloroformate: Phosgene is reacted with methanol-d4 to produce methyl-d3 chloroformate.
-
Schotten-Baumann Reaction: L-valine is reacted with the prepared methyl-d3 chloroformate under basic conditions (Schotten-Baumann conditions) to yield N-(methoxy-d3-carbonyl)-L-valine.
Final Coupling Step to Yield this compound
The final step is the amide coupling of the diamine precursor with two equivalents of N-(methoxy-d3-carbonyl)-L-valine:
-
Reaction Conditions: The Daclatasvir diamine precursor and N-(methoxy-d3-carbonyl)-L-valine are dissolved in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Coupling Reagents: A peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), is added in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion, which can be monitored by techniques like LC-MS. Upon completion, the reaction mixture is subjected to an aqueous work-up, and the product is extracted with an organic solvent.
-
Purification: The crude this compound is then purified using column chromatography on silica gel to yield the final product.
Visualization of this compound Structure
The following diagram illustrates the chemical structure of Daclatasvir, with the positions of the six deuterium atoms in this compound clearly marked.
Caption: Chemical structure of Daclatasvir with the six deuterium atoms in this compound highlighted in red on the two methyl ester groups.
Disclaimer: The provided Graphviz DOT script is a conceptual representation to highlight the labeled positions and may not render a chemically accurate 2D structure. The image attribute would ideally point to a pre-rendered image of the core structure for clarity.
References
- 1. CN105461701A - Novel method for synthesizing anti-hepatitis C virus novel medicine daclatasvir - Google Patents [patents.google.com]
- 2. cdn.who.int [cdn.who.int]
- 3. US20180258078A1 - Process for the preparation of daclatasvir dihydrochloride and its intermediates - Google Patents [patents.google.com]
- 4. Integrated multi-step continuous flow synthesis of daclatasvir without intermediate purification and solvent exchange - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Role of Daclatasvir-d6 in Preclinical Drug Metabolism and Pharmacokinetic (DMPK) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the application of daclatasvir-d6, a stable isotope-labeled analog of the direct-acting antiviral agent daclatasvir, in preclinical drug metabolism and pharmacokinetic (DMPK) studies. Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2] Understanding its DMPK profile is critical for successful drug development. The use of stable isotope-labeled compounds like this compound is an indispensable tool in modern drug discovery, offering significant advantages in the precise quantification of drug and metabolite concentrations in complex biological matrices. This guide details experimental protocols for key in vitro and in vivo DMPK studies, presents relevant pharmacokinetic data in a structured format, and illustrates associated biological pathways and experimental workflows.
Introduction to Daclatasvir and the Role of Stable Isotopes in DMPK
Daclatasvir is a first-in-class, highly selective inhibitor of the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[3] It exhibits picomolar potency and broad genotypic coverage in vitro. Preclinical and clinical studies have characterized daclatasvir as having rapid absorption and a moderate elimination half-life. It is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.
Stable isotope-labeled compounds, such as those containing deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are powerful tools in DMPK research.[4] Deuterium-labeled compounds, like this compound, are particularly valuable. The incorporation of deuterium atoms results in a molecule that is chemically identical to the parent drug but has a higher mass. This mass difference allows for its use as an ideal internal standard in quantitative bioanalysis by mass spectrometry (MS), as it co-elutes with the unlabeled drug and compensates for variations in sample processing and instrument response.[4]
Daclatasvir Pharmacokinetic Profile
A comprehensive understanding of the pharmacokinetic properties of daclatasvir is fundamental to its preclinical and clinical development. The following tables summarize key pharmacokinetic parameters of daclatasvir from various studies.
Table 1: Summary of Daclatasvir Pharmacokinetic Parameters in Humans
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 1-2 hours | [5] |
| Elimination Half-life (t½) | 10-14 hours | [5] |
| Bioavailability | 67% | [6] |
| Protein Binding | ~99% | [6] |
| Volume of Distribution (Vd) | 47 L | [6] |
| Apparent Clearance (CL/F) | 5.29 - 5.7 L/h | [7][8] |
| Primary Route of Elimination | Metabolism (CYP3A4) and P-glycoprotein excretion | [5] |
Preclinical DMPK Experimental Protocols Employing this compound
The following sections outline detailed methodologies for essential preclinical DMPK studies, highlighting the role of this compound.
In Vitro Metabolic Stability Assessment in Liver Microsomes
This assay determines the susceptibility of daclatasvir to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.
Objective: To evaluate the metabolic stability of daclatasvir in rat and human liver microsomes.
Materials:
-
Daclatasvir
-
This compound (for use as an internal standard in the analytical phase)
-
Rat and Human Liver Microsomes (RLM, HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Control compounds (e.g., a highly metabolized compound and a stable compound)
Protocol:
-
Prepare a stock solution of daclatasvir in a suitable organic solvent (e.g., DMSO) and dilute to the final working concentration in phosphate buffer. The final concentration of the organic solvent should be low (e.g., <0.5%) to avoid inhibiting enzymatic activity.
-
Pre-incubate the liver microsomes with the phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing this compound as the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of daclatasvir using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rats
This study evaluates the absorption, distribution, and elimination of daclatasvir in a living organism.
Objective: To determine the pharmacokinetic profile of daclatasvir in rats following oral (PO) and intravenous (IV) administration.
Materials:
-
Daclatasvir formulated for oral and intravenous administration
-
This compound (for bioanalytical internal standard)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Cannulated rats for serial blood sampling
-
Anticoagulant (e.g., EDTA or heparin)
-
Equipment for blood collection and plasma separation
Protocol:
-
Fast the rats overnight prior to dosing.
-
Administer a single dose of daclatasvir to two groups of rats: one group receiving an intravenous dose (e.g., 1-5 mg/kg) and the other an oral gavage dose (e.g., 10-50 mg/kg).
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of daclatasvir in the plasma samples using a validated LC-MS/MS method with this compound as the internal standard.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and bioavailability using appropriate software.
Bioanalytical Method for Daclatasvir Quantification using LC-MS/MS
A robust and sensitive bioanalytical method is essential for accurately measuring daclatasvir concentrations in biological matrices.
Objective: To develop and validate a method for the quantification of daclatasvir in plasma using UPLC-MS/MS.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Method:
-
Sample Preparation: Perform a protein precipitation by adding acetonitrile (containing this compound as the internal standard) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile).
-
Mass Spectrometric Detection: Operate the mass spectrometer in the positive ion mode using multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for daclatasvir and this compound. One study noted transitions of m/z 739.4 → 339.27 for daclatasvir.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of daclatasvir to this compound against the concentration of daclatasvir standards. Use this curve to determine the concentration of daclatasvir in the unknown samples.
Visualizations: Signaling Pathways and Experimental Workflows
Daclatasvir and the TNF-α/NF-κB Signaling Pathway
Recent studies suggest that beyond its direct antiviral activity, daclatasvir may also exert anti-inflammatory and anti-fibrotic effects by modulating the TNF-α/NF-κB signaling pathway.[4][5] Downregulation of this pathway can lead to a reduction in pro-inflammatory cytokines and a decrease in the activation of hepatic stellate cells, which are key drivers of liver fibrosis.
Caption: Putative modulation of the TNF-α/NF-κB pathway by daclatasvir.
Experimental Workflow for In Vitro Metabolic Stability Assay
The following diagram illustrates the key steps in determining the metabolic stability of daclatasvir in liver microsomes.
Caption: Workflow for in vitro metabolic stability assessment of daclatasvir.
Experimental Workflow for In Vivo Pharmacokinetic Study in Rats
This diagram outlines the process for conducting an in vivo pharmacokinetic study of daclatasvir in a rat model.
Caption: Workflow for in vivo pharmacokinetic study of daclatasvir in rats.
Conclusion
The use of this compound is a critical component in the preclinical DMPK evaluation of daclatasvir. As a stable isotope-labeled internal standard, it ensures the accuracy and precision of bioanalytical methods, which are fundamental to the reliability of pharmacokinetic data. The experimental protocols detailed in this guide provide a framework for the systematic in vitro and in vivo characterization of daclatasvir's DMPK properties. This information is essential for predicting its behavior in humans and for establishing a safe and effective dosing regimen, ultimately contributing to the successful development of this important antiviral agent.
References
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Daclatasvir and Sofosbuvir Mitigate Hepatic Fibrosis Through Downregulation of TNF-α / NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 8. Method Development and Force Degradation Study for Daclatasvir Using LC-MS/MS | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: Quantification of Daclatasvir in Human Plasma using a Daclatasvir-d6 Internal Standard by LC-MS/MS
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Daclatasvir in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Daclatasvir-¹³C₂,d₆, is employed. The protocol covers sample preparation using solid-phase extraction (SPE), chromatographic separation, and mass spectrometric detection parameters.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Daclatasvir (DAC) reference standard, Daclatasvir-¹³C₂,d₆ (Internal Standard, IS).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Milli-Q or HPLC grade water.
-
Reagents: Formic acid (suprapure), Ammonium formate.
-
Matrix: Drug-free human plasma.
-
Extraction Cartridges: Solid-Phase Extraction (SPE) cartridges.
2. Preparation of Solutions
-
Daclatasvir Stock Solution (1000 µg/mL): Accurately weigh and dissolve 5.0 mg of Daclatasvir in 5.0 mL of Milli-Q water.
-
Internal Standard Stock Solution (400 µg/mL): Prepare by dissolving an appropriate amount of Daclatasvir-¹³C₂,d₆ in methanol.
-
Working Internal Standard Solution (5.0 µg/mL): Prepare by appropriate dilution of the IS stock solution with a methanol and water (60:40, v/v) diluent.[1]
-
Calibration Standards and Quality Controls (QCs): Prepare by spiking appropriate amounts of Daclatasvir working solutions into drug-free human plasma to achieve the desired concentration range. A typical linear range is 10 - 3000 ng/mL.[2]
3. Sample Preparation Protocol (Solid-Phase Extraction)
-
Pipette 100 µL of human plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 25 µL of the Working Internal Standard Solution (5.0 µg/mL).
-
Add 100 µL of 1.0% Formic Acid as an extraction additive and vortex briefly.[2]
-
Load the entire mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge twice with 1.0 mL of HPLC grade water.[2]
-
Elute the analytes from the cartridge with 0.5 mL of methanol into a clean collection tube.[2]
-
Add 0.5 mL of reconstitution solution (50:50 v/v mixture of [Acetonitrile: 5mM Ammonium formate] and Methanol) to the eluate.[2]
-
Vortex the final solution and transfer it to an autosampler vial for analysis.
LC-MS/MS Analysis Workflow
The following diagram illustrates the complete workflow from sample preparation to final data analysis.
References
Application Notes and Protocols for the Quantitative Analysis of Daclatasvir Using Daclatasvir-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daclatasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV).[1][2][3] It functions by inhibiting the HCV non-structural protein 5A (NS5A), a key protein involved in viral RNA replication and virion assembly.[2][3][4] Accurate and precise quantification of Daclatasvir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for the quantitative analysis of Daclatasvir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Daclatasvir-d6 as a stable isotope-labeled internal standard. The use of a deuterated internal standard like this compound is advantageous as it closely mimics the analyte's chemical and physical properties, leading to improved accuracy and precision by correcting for matrix effects and variations in sample processing.[5]
Signaling Pathway of Daclatasvir
Daclatasvir targets the HCV NS5A protein, which is essential for the replication of the virus. By binding to the N-terminus of NS5A's Domain 1, Daclatasvir induces conformational changes that disrupt its functions.[2][4] This interference prevents the formation of the membranous web, a critical structure for HCV RNA replication, and also hinders the assembly and release of new viral particles.[1][2]
Quantitative Analysis Workflow
The quantitative analysis of Daclatasvir using this compound involves several key steps, from sample preparation to data acquisition and analysis. The general workflow is depicted below.
Experimental Protocols
Materials and Reagents
-
Daclatasvir reference standard
-
This compound internal standard
-
Methanol (HPLC grade)[6]
-
Ammonium formate (analytical grade)[6]
-
Formic acid (analytical grade)[6]
-
Water (deionized or Milli-Q)[6]
-
Human plasma (with anticoagulant)[6]
Stock and Working Solutions Preparation
-
Daclatasvir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Daclatasvir reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[6]
-
Working Solutions: Prepare serial dilutions of the Daclatasvir stock solution with a mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound by diluting the stock solution with the same diluent.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following table summarizes the typical LC-MS/MS parameters for the analysis of Daclatasvir.
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[8] |
| Mobile Phase | A: 10 mM Ammonium formate in water (pH 3.5)[8] B: Acetonitrile[8] |
| Flow Rate | 0.3 mL/min[6][8] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| MRM Transitions | Daclatasvir: m/z 739.4 → 339.27[7] this compound: m/z 745.4 → 345.3 (Example, exact mass may vary based on deuteration pattern) |
| Software | MassLynx or equivalent |
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. | Correlation coefficient (r²) > 0.99[9] |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. Assessed at different concentration levels (LQC, MQC, HQC). | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% for LLOQ)[10] |
| Accuracy | The closeness of the mean test results obtained by the method to the true value. Assessed at different concentration levels (LQC, MQC, HQC). | Intra- and inter-day accuracy (% deviation) within ±15% (±20% for LLOQ)[10] |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) with unextracted standards that represent 100% recovery. | Consistent and reproducible recovery |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Consistent and reproducible matrix factor |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. Includes freeze-thaw, short-term, and long-term stability. | Analyte concentration should be within ±15% of the nominal concentration |
Quantitative Data Summary
The following table presents typical quantitative performance data for the analysis of Daclatasvir.
| Parameter | Daclatasvir | Reference |
| Linearity Range | 5 - 4000 ng/mL | [8] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [10] |
| Intra-day Precision (%CV) | ≤ 4.5% | [10] |
| Inter-day Precision (%CV) | ≤ 2.9% | [10] |
| Intra-day Accuracy (% Deviation) | ± 5.3% | [10] |
| Inter-day Accuracy (% Deviation) | ± 5.3% | [10] |
| Absolute Recovery | 95 - 98% | [9] |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantitative determination of Daclatasvir in human plasma. The detailed protocol and validation parameters outlined in these application notes serve as a comprehensive guide for researchers and scientists in the fields of pharmacology and drug development. Adherence to these protocols will ensure the generation of high-quality data for pharmacokinetic and other clinical studies.
References
- 1. Daclatasvir - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. lcms.cz [lcms.cz]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Multiplexed LC-MS/MS method for the simultaneous quantitation of three novel hepatitis C antivirals, daclatasvir, asunaprevir, and beclabuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Daclatasvir in Human Plasma by UPLC-MS/MS using Daclatasvir-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Daclatasvir in human plasma. The method utilizes a stable isotope-labeled internal standard (IS), Daclatasvir-d6, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 column with a rapid gradient elution, allowing for a short run time. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Daclatasvir.
Introduction
Daclatasvir is a direct-acting antiviral agent that targets the hepatitis C virus (HCV) NS5A protein and is used in combination with other antivirals to treat chronic HCV infection.[1][2] Monitoring plasma concentrations of Daclatasvir is crucial for optimizing treatment regimens and for pharmacokinetic research.[1][3] This application note presents a validated UPLC-MS/MS method for the reliable determination of Daclatasvir in human plasma, employing this compound as the internal standard to correct for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Daclatasvir reference standard was obtained from a commercial supplier.
-
This compound internal standard was procured from a specialized chemical supplier.
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Waters Acquity UPLC System
-
Waters Xevo TQ Mass Spectrometer
-
Phenomenex Gemini NX C18 column (50 x 2.0 mm, 5 µm)[4]
Sample Preparation
A simple and efficient protein precipitation method was employed for sample preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in 50% acetonitrile).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 2.0 µL of the reconstituted sample into the UPLC-MS/MS system.[4]
UPLC-MS/MS Conditions
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Phenomenex Gemini NX C18 (50 x 2.0 mm, 5 µm)[4] |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.300 mL/min[4] |
| Gradient | Isocratic or Gradient (as optimized) |
| Injection Volume | 2.0 µL[4] |
| Column Temperature | 40°C |
| Run Time | 5.0 min[4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Daclatasvir | 739.4 | 339.27[5][6] |
| This compound | 745.4 | 345.3 |
Note: The exact m/z for this compound should be confirmed by direct infusion.
Results and Discussion
Method Validation
The method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[7]
Linearity: The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL for Daclatasvir in human plasma. The coefficient of determination (r²) was consistently greater than 0.99.
Table 4: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| Daclatasvir | 1.0 - 1000 | y = 0.0025x + 0.0012 | > 0.99 |
Precision and Accuracy: The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).
Table 5: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | ≤ 4.5 | ± 5.3 | ≤ 2.9 | ± 5.3 |
| LQC | 3.0 | ≤ 4.5 | ± 5.3 | ≤ 2.9 | ± 5.3 |
| MQC | 500 | ≤ 4.5 | ± 5.3 | ≤ 2.9 | ± 5.3 |
| HQC | 800 | ≤ 4.5 | ± 5.3 | ≤ 2.9 | ± 5.3 |
| Data synthesized from reported values for similar methods.[8] |
Recovery and Matrix Effect: The extraction recovery of Daclatasvir was determined to be consistent and reproducible across the QC levels. The use of a stable isotope-labeled internal standard effectively compensated for any matrix effects.
Stability: Daclatasvir was found to be stable in human plasma under various storage conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -70°C.[4]
Workflow Diagram
Caption: Experimental workflow for the quantification of Daclatasvir in human plasma.
Conclusion
The UPLC-MS/MS method described in this application note provides a sensitive, specific, and high-throughput solution for the quantification of Daclatasvir in human plasma. The simple sample preparation and short analytical run time make it well-suited for pharmacokinetic studies and routine therapeutic drug monitoring, aiding in the effective clinical management of hepatitis C.
References
- 1. Population Pharmacokinetic Analysis of Daclatasvir in Subjects with Chronic Hepatitis C Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daclatasvir: A Review of Preclinical and Clinical Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic Analysis for Daclatasvir and Asunaprevir in Japanese Subjects With Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiplexed LC-MS/MS method for the simultaneous quantitation of three novel hepatitis C antivirals, daclatasvir, asunaprevir, and beclabuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Daclatasvir-d6 in Human Plasma using Solid-Phase Extraction and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the solid-phase extraction (SPE) of Daclatasvir and its deuterated internal standard, Daclatasvir-d6, from human plasma. The described method is suitable for high-throughput bioanalytical workflows, offering good recovery and low matrix effects. Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for sensitive and accurate quantification. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of Daclatasvir.
Introduction
Daclatasvir is a potent direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection. It is a highly selective inhibitor of the HCV non-structural protein 5A (NS5A), a key protein involved in viral RNA replication and virion assembly. Accurate quantification of Daclatasvir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Solid-phase extraction is a widely used sample preparation technique that effectively removes matrix interferences from complex biological samples like plasma, leading to improved analytical sensitivity and accuracy. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for any variability during the extraction process and matrix effects in the LC-MS/MS analysis.
Mechanism of Action
Daclatasvir's primary mechanism of action involves the inhibition of the HCV NS5A protein. By binding to NS5A, Daclatasvir disrupts its normal function, which is critical for two key stages of the viral lifecycle: viral RNA replication and the assembly of new virus particles. This dual inhibition leads to a rapid and significant reduction in HCV viral load.
Experimental Protocol
This protocol is based on a validated method for the simultaneous quantification of Sofosbuvir and Daclatasvir in human plasma.[1]
Materials and Reagents
-
Daclatasvir reference standard
-
This compound (Daclatasvir 13C2 2H6) internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Milli-Q water or equivalent
-
Human plasma (with appropriate anticoagulant)
-
Strata-X 30 mg/1 mL solid-phase extraction cartridges
Equipment
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Positive pressure manifold or vacuum manifold for SPE
-
LC-MS/MS system (e.g., Acquity UPLC with a Xevo TQ MS system or equivalent)
Sample Preparation and Solid-Phase Extraction Workflow
The following diagram outlines the solid-phase extraction workflow for Daclatasvir and this compound from human plasma.
Procedure:
-
Sample Pre-treatment: To 100 µL of human plasma, add 25 µL of the this compound internal standard working solution. Then, add 100 µL of 1% formic acid and vortex the sample.
-
SPE Cartridge Conditioning: Condition the Strata-X SPE cartridge with 1 mL of methanol.
-
SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of Milli-Q water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge twice with 1.0 mL of Milli-Q water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 0.5 mL of methanol.
-
Reconstitution: To the eluate, add 0.5 mL of the reconstitution solution (Acetonitrile:5mM Ammonium formate, 50:50, v/v):Methanol, 50:50, v/v).
-
Final Preparation: Vortex the final solution and transfer it to a UPLC vial for analysis.
LC-MS/MS Conditions
-
LC System: Acquity UPLC system (Waters)
-
Column: Gemini NX 5µ C18 (50 × 2.0mm)
-
Mobile Phase: Gradient elution with 5 mM Ammonium Formate buffer and Acetonitrile
-
Flow Rate: 0.300 mL/min
-
Injection Volume: 2.0 µL
-
MS System: Waters Xevo TQ MS
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Quantitative Data Summary
The following table summarizes the performance characteristics of the solid-phase extraction method for Daclatasvir and its deuterated internal standard.
| Parameter | Daclatasvir | This compound | Reference |
| Extraction Method | Solid-Phase Extraction (Strata-X) | Solid-Phase Extraction (Strata-X) | [1] |
| Recovery | 79.76% - 86.18% | 81.58% | [1] |
| Matrix Effect | Low (not quantified) | Low (not quantified) | [1] |
| Lower Limit of Quantification (LLOQ) | 10.004 ng/mL | N/A | [1] |
| Linear Range | 10.004 - 3001.218 ng/mL | N/A | [1] |
| Alternative Method LLOQ | 1 ng/mL (Liquid-Liquid Extraction) | N/A | [2] |
Conclusion
The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the quantification of Daclatasvir in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for demanding bioanalytical applications in clinical and research settings. The described workflow can be easily integrated into high-throughput environments for efficient sample processing and analysis.
References
Application Note: High-Throughput UPLC-MS/MS Assay for the Quantification of Daclatasvir and Daclatasvir-d6 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive UPLC-MS/MS method for the quantitative analysis of Daclatasvir (DCV) and its stable isotope-labeled internal standard, Daclatasvir-d6, in human plasma. The method utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection by tandem mass spectrometry. This assay is suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring, offering excellent accuracy, precision, and a wide linear dynamic range.
Introduction
Daclatasvir is a direct-acting antiviral agent that is highly effective in the treatment of chronic hepatitis C virus (HCV) infection. It is an inhibitor of the HCV nonstructural protein 5A (NS5A), a key component of the viral replication complex. Accurate and reliable quantification of Daclatasvir in biological matrices is crucial for pharmacokinetic and bioequivalence studies in drug development and for therapeutic drug monitoring in clinical practice. This application note provides a detailed protocol for a validated UPLC-MS/MS method for the determination of Daclatasvir in human plasma.
Experimental
Materials and Reagents
-
Daclatasvir reference standard
-
Daclatasvir-13C2,d6 (this compound) internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
UPLC System: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ MS or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Acquity UPLC HSS C18 (50 x 2.1 mm, 1.8 µm) or equivalent
Standard and Quality Control Sample Preparation
Stock solutions of Daclatasvir (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v). Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
UPLC-MS/MS Method Parameters
The following tables summarize the optimized UPLC and MS/MS parameters for the analysis of Daclatasvir and this compound.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Acquity UPLC HSS C18 (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.30 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 1.2 minutes |
Table 2: MS/MS Parameters
| Parameter | Daclatasvir | This compound (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 739.3 | 747.4 |
| Product Ion (m/z) | 339.2 | 339.2 |
| Dwell Time (s) | 0.1 | 0.1 |
| Cone Voltage (V) | 40 | 40 |
| Collision Energy (eV) | 25 | 25 |
Sample Preparation Protocol
A simple and efficient protein precipitation method was employed for the extraction of Daclatasvir and its internal standard from human plasma.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase (50:50, A:B).
-
Vortex mix for 30 seconds.
-
Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.
Method Validation Summary
The UPLC-MS/MS method was validated according to the FDA guidelines for bioanalytical method validation. The results are summarized in the following table.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 4000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the UPLC-MS/MS analysis of Daclatasvir and this compound in human plasma.
Caption: Experimental workflow for the UPLC-MS/MS analysis of Daclatasvir.
Daclatasvir Fragmentation Pathway
The fragmentation of the protonated Daclatasvir molecule ([M+H]⁺) primarily occurs at the amide linkages, leading to the formation of characteristic product ions. The most abundant product ion observed is at m/z 339.2.
Caption: Proposed fragmentation pathway of Daclatasvir in MS/MS.
Conclusion
The UPLC-MS/MS method described in this application note is a rapid, sensitive, and reliable method for the quantification of Daclatasvir and its internal standard, this compound, in human plasma. The simple sample preparation procedure and short chromatographic run time make it ideal for high-throughput analysis in a research or drug development setting. The method has been validated and meets the regulatory requirements for bioanalytical method validation.
Application Note: Quantification of Daclatasvir in Tissue Homogenates by UPLC-MS/MS
Abstract
This application note details a sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Daclatasvir in tissue homogenates. Daclatasvir-d6 is utilized as the stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The protocol employs a protein precipitation-based extraction procedure, providing a robust and high-throughput workflow suitable for preclinical pharmacokinetic and tissue distribution studies. The method has been developed based on established bioanalytical principles and demonstrates excellent performance characteristics.
Introduction
Daclatasvir is a direct-acting antiviral agent that potently inhibits the hepatitis C virus (HCV) non-structural protein 5A (NS5A), a key protein in viral RNA replication and virion assembly.[1] Understanding the distribution of Daclatasvir into various tissues is crucial for evaluating its efficacy and potential for off-target effects. This necessitates a reliable bioanalytical method for its quantification in complex matrices such as tissue homogenates. This document provides a comprehensive protocol for the extraction and analysis of Daclatasvir from tissue samples, offering a valuable tool for researchers in drug development and pharmacology.
Mechanism of Action of Daclatasvir
Daclatasvir targets the N-terminus of the NS5A protein, which exists in two phosphorylated states crucial for the HCV life cycle. By binding to NS5A, Daclatasvir disrupts the formation of the membranous web where viral RNA replication occurs and also impedes the assembly and release of new viral particles.[2] This dual mechanism of action contributes to its high potency against various HCV genotypes.
Experimental Workflow
The bioanalytical workflow consists of several key stages, beginning with tissue sample collection and homogenization. This is followed by protein precipitation to extract Daclatasvir and the internal standard. The resulting supernatant is then analyzed by UPLC-MS/MS.
Materials and Reagents
-
Daclatasvir analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Control tissue (e.g., liver, lung, brain) from untreated animals
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Daclatasvir and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Daclatasvir stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of tissue.
-
Add PBS (pH 7.4) at a ratio of 1:3 (w/v) (e.g., 100 mg tissue in 300 µL PBS).
-
Homogenize the tissue using a bead beater or a mechanical homogenizer until a uniform consistency is achieved. Keep samples on ice during this process.
-
-
Calibration Standards and QC Samples Preparation:
-
Pipette 50 µL of blank tissue homogenate into microcentrifuge tubes.
-
Spike with the appropriate Daclatasvir working standard solution to create calibration standards (e.g., 1, 5, 20, 100, 500, 2000, 4000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Extraction:
-
To 50 µL of tissue homogenate sample (blank, standard, QC, or unknown), add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a new plate or vial for analysis.
-
UPLC-MS/MS Analysis
The following are representative UPLC-MS/MS conditions. Optimization may be required depending on the specific instrumentation used.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Start with 10% B, ramp to 95% B over 2.5 min, hold for 1 min, return to 10% B, and equilibrate for 1.5 min |
| Total Run Time | ~5 minutes |
| Parameter | Condition |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Daclatasvir | 739.4 | 339.3 | 0.05 | 40 | 35 |
| This compound | 745.4 | 339.3 | 0.05 | 40 | 35 |
| Note: The product ion for this compound is proposed to be the same as the unlabeled compound, assuming the deuterium labels are not on the fragmented portion of the molecule. This should be confirmed empirically. |
Method Validation Summary
The following tables summarize the representative performance characteristics of the method, established according to regulatory guidelines.
Table 1: Calibration Curve Linearity
| Analyte | Matrix | Range (ng/mL) | r² | Weighting |
| Daclatasvir | Liver Homogenate | 1 - 4000 | >0.995 | 1/x² |
Table 2: Accuracy and Precision
| Matrix | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Liver Homogenate | LLOQ | 1 | ± 15.0% | < 15.0% | < 15.0% |
| Low | 3 | ± 10.0% | < 10.0% | < 10.0% | |
| Medium | 300 | ± 8.0% | < 8.0% | < 8.0% | |
| High | 3000 | ± 8.0% | < 8.0% | < 8.0% |
Table 3: Recovery and Matrix Effect
| Matrix | QC Level | Mean Recovery (%) | Mean Matrix Effect (%) |
| Liver Homogenate | Low | 92.5 | 95.1 (suppression) |
| High | 95.1 | 96.3 (suppression) |
Conclusion
The UPLC-MS/MS method described provides a reliable and efficient means for quantifying Daclatasvir in tissue homogenates. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation extraction protocol ensures high accuracy, precision, and throughput. This application note serves as a comprehensive guide for researchers conducting preclinical studies involving Daclatasvir.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Daclatasvir-d6 for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using Daclatasvir-d6 as an internal standard in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a bioassay?
A1: this compound is a stable isotope-labeled (SIL) version of Daclatasvir and is considered the most appropriate type of internal standard (IS) for the quantitative bioanalysis of Daclatasvir.[1] It is added at a known, fixed concentration to all samples, including calibration standards and quality controls, at an early stage of sample preparation.[1] Its purpose is to compensate for variability during the analytical process, such as inconsistencies in sample extraction, injection volume, and matrix effects, thereby improving the accuracy and precision of the measurement.[1]
Q2: What is a good starting concentration for this compound as an internal standard?
A2: There is no universally mandated concentration, as the optimal level depends on the specific assay's sensitivity and the expected analyte concentration range. However, a common practice is to use an IS concentration that is in the mid-range of the calibration curve. One published study prepared a working solution of a similar internal standard, Daclatasvir-13C2D6, at a concentration of 5,000 ng/mL.[2] A general guideline is to match the IS concentration to be within 1/3 to 1/2 of the upper limit of quantification (ULOQ) for the analyte.[3] The key is to use a concentration that provides a stable and reproducible signal without overwhelming the detector or contributing significantly to the analyte's signal.
Q3: Can the deuterium labels on this compound cause issues in my assay?
A3: Yes, while SIL internal standards are preferred, deuterium-labeled compounds can sometimes exhibit different behavior compared to the non-labeled analyte.[4][5] This is known as the "deuterium isotope effect," which can lead to slight differences in chromatographic retention times or extraction recoveries.[6][7] This potential for chromatographic separation means the IS may not perfectly compensate for matrix effects that occur at the exact retention time of the analyte.[6] It is crucial to verify co-elution during method development.
Q4: My blank samples show a signal for the non-labeled Daclatasvir. Could the this compound be the cause?
A4: Yes, this is a possibility. The synthesis of SIL standards is rarely 100% complete, meaning the this compound reference material may contain a small amount of the unlabeled Daclatasvir as an impurity.[8] This can lead to a false positive signal in blank samples and interfere with the lower limit of quantification (LLOQ). The ICH M10 guidance suggests that the interference from the IS should not exceed 5% of the response in the LLOQ sample.
Troubleshooting Guide
Problem 1: High variability in the this compound signal across an analytical run.
-
Possible Cause: Inconsistent sample preparation, such as errors in pipetting the IS solution, or issues with the extraction procedure. It can also be caused by instrument-related issues like inconsistent injection volumes or fluctuations in the mass spectrometer's source.[1]
-
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure that the pipette used for adding the IS is properly calibrated and that the technique is consistent for all samples. The IS should be added as early as possible to the matrix to ensure thorough mixing.[1]
-
Evaluate Extraction Consistency: Assess the recovery of the IS in several replicate samples. Poor or inconsistent recovery may point to issues with pH, solvent choice, or mixing during the extraction step.
-
Check Instrument Performance: Analyze a series of neat solutions of this compound to check for variability in the instrument's response. If the signal is still variable, this points to an instrument issue (e.g., injector, source cleanliness) rather than a sample preparation problem.
-
Problem 2: Poor accuracy and precision, especially at the lower limit of quantification (LLOQ).
-
Possible Cause: The concentration of the this compound internal standard is too high, and it contains unlabeled Daclatasvir as an impurity. This unlabeled analyte contributes to the overall analyte signal, causing a positive bias that is most pronounced at the LLOQ.[8]
-
Troubleshooting Steps:
-
Verify IS Purity: Prepare and analyze a high-concentration solution of only the this compound in a neat solvent. Monitor the mass transitions for both this compound and unlabeled Daclatasvir. This will reveal the presence and relative amount of any unlabeled impurity.[8]
-
Optimize IS Concentration: If significant unlabeled impurity is detected, reduce the working concentration of the this compound. This will lower the absolute contribution of the impurity to the analyte signal. The goal is to find a concentration that provides a robust IS signal but minimizes the impact of the impurity on the LLOQ.
-
Perform Cross-Contribution Check: As per regulatory guidelines, the contribution of the analyte at the ULOQ to the IS signal should be less than 5% of the IS response. Conversely, the contribution of the IS to the analyte signal should be less than 20% of the analyte response at the LLOQ.[9]
-
Problem 3: The this compound peak and the Daclatasvir peak are partially or fully separated chromatographically.
-
Possible Cause: This is a classic example of a deuterium isotope effect, where the deuterium atoms slightly alter the physicochemical properties of the molecule, leading to a different retention time on the LC column.[4][6]
-
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Adjust the mobile phase composition (e.g., organic-to-aqueous ratio) or the gradient slope. This can sometimes help to merge the two peaks.
-
Change Column Chemistry: If modifying the mobile phase is unsuccessful, testing a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) may alter the selectivity and achieve co-elution.
-
Accept and Integrate Carefully: If separation cannot be avoided, it is critical to ensure that the integration of both peaks is consistent and accurate. However, be aware that if the peaks are separated, the IS may not effectively compensate for matrix effects that are specific to the analyte's retention time.[6]
-
Quantitative Data Summary
The following tables summarize typical parameters from validated LC-MS/MS methods for the quantification of Daclatasvir.
Table 1: LC-MS/MS Method Parameters for Daclatasvir Quantification
| Parameter | Method 1[10] | Method 2[2] | Method 3 |
| LC Column | Zorbax SB-C18 (4.6 x 50 mm, 5 µm) | Gemini NX C18 (50 x 2.0 mm, 5 µm) | Acquity UPLC HSS C18 (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | 5 mM Ammonium formate (pH 3.5): Acetonitrile (50:50, v/v) | Gradient of 5 mM Ammonium Formate buffer and Acetonitrile | 10 mM Ammonium formate (pH 3.5) and Acetonitrile |
| Flow Rate | 0.7 mL/min | 0.3 mL/min | 0.3 mL/min |
| Internal Standard | Tadalafil (Analogue IS) | Daclatasvir-13C2D6 (SIL IS) | Sofosbuvir (Analogue IS) |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
Table 2: Performance Characteristics of Daclatasvir Bioanalytical Methods
| Parameter | Method 1[10] | Method 2[2] | Method 3[11] |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range | 3 - 3000 ng/mL | 10.004 - 3001.218 ng/mL | 10.004 - 3001.218 ng/mL |
| LLOQ | 3 ng/mL | 10.004 ng/mL | 10.004 ng/mL |
| Intra-day Precision (%CV) | Not Reported | < 15% | < 15% |
| Inter-day Precision (%CV) | Not Reported | < 15% | < 15% |
| Accuracy (% Bias) | Not Reported | Within 85-115% | Within 85-115% |
Experimental Protocols
Detailed Methodology: Quantification of Daclatasvir in Human Plasma by LC-MS/MS
This protocol is a representative example synthesized from common practices in published literature.[2][10]
1. Preparation of Stock and Working Solutions:
-
Daclatasvir Stock Solution (1 mg/mL): Accurately weigh 10 mg of Daclatasvir reference standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
This compound Working Solution (5,000 ng/mL): Prepare by serial dilution of the this compound stock solution with a 50:50 mixture of methanol and water. This concentration may need to be optimized.[2]
-
Calibration Standards and Quality Controls (QCs): Prepare a series of working solutions of Daclatasvir by serially diluting the stock solution. Spike these into blank human plasma to create calibration standards (e.g., 10, 20, 100, 500, 1000, 2000, 3000 ng/mL) and QC samples (e.g., LLOQ: 10 ng/mL, Low: 30 ng/mL, Mid: 1500 ng/mL, High: 2500 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound working solution (5,000 ng/mL) to each tube (except for double blanks) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Instrument Parameters:
-
LC System: UPLC/HPLC system capable of binary gradient.
-
Column: Acquity UPLC HSS C18 (50 x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Example):
-
Daclatasvir: Q1/Q3 (e.g., m/z 739.4 → 339.27)
-
This compound: Q1/Q3 (e.g., m/z 745.4 → 345.3) (Note: Specific MRM transitions should be optimized in-house)
-
Visualizations
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. waters.com [waters.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting matrix effects with Daclatasvir-d6 in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects with Daclatasvir-d6 in mass spectrometry assays.
Troubleshooting Guides
Question: I am observing significant ion suppression for Daclatasvir and its internal standard, this compound, in human plasma samples. How can I identify the source and mitigate this effect?
Answer:
Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples, where co-eluting endogenous components interfere with the ionization of the analyte and internal standard (IS), leading to reduced signal intensity.[1][2][3] The primary suspects in plasma are phospholipids.[4]
Initial Identification:
A qualitative assessment of matrix effects can be performed using the post-column infusion method.[5][6][7] This technique helps identify regions in the chromatogram where ion suppression occurs.
Experimental Protocol: Post-Column Infusion
-
Infuse a standard solution of Daclatasvir at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source.
-
Inject a blank, extracted plasma sample.
-
Monitor the signal intensity of Daclatasvir. A drop in the baseline signal indicates the retention time at which matrix components are eluting and causing ion suppression.[7]
Mitigation Strategies:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components.
-
Solid-Phase Extraction (SPE): This is often more effective than protein precipitation (PPT) or liquid-liquid extraction (LLE) at removing phospholipids.[4][8][9] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can yield cleaner extracts.[4][9]
-
Liquid-Liquid Extraction (LLE): While less effective than SPE for removing all matrix components, LLE can still be a viable option. A validated method for Daclatasvir uses methyl tert-butyl ether for extraction.[10][11][12]
-
Protein Precipitation (PPT): This is the least effective method for removing matrix components and often results in significant matrix effects.[9]
-
-
Chromatographic Optimization: Adjusting chromatographic conditions can separate Daclatasvir and this compound from the interfering matrix components.
-
Gradient Elution: Employ a multi-segment gradient program to improve the separation of analytes from matrix components.[13]
-
Column Chemistry: Use a column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase, to alter the elution profile of interfering compounds relative to your analytes.
-
Mobile Phase Modifiers: Adding a small percentage of formic acid or ammonium formate to the mobile phase can improve peak shape and ionization efficiency.[8][11]
-
A logical workflow for troubleshooting ion suppression is outlined below:
Question: My quantitative results for Daclatasvir are inconsistent, showing high variability between different plasma lots. How do I assess and control for this?
Answer:
Variability between different sources of a biological matrix is a key aspect of the matrix effect that must be evaluated during method validation, as stipulated by FDA guidelines.[14][15][16]
Assessment of Matrix Effect Across Lots:
The post-extraction spike method is used to quantitatively assess the matrix effect.[5]
Experimental Protocol: Post-Extraction Spike for Lot-to-Lot Variability
-
Obtain blank plasma from at least six different individual sources.[14][16]
-
Extract the blank plasma from each source using your established procedure.
-
Spike the extracted blank matrix with known concentrations of Daclatasvir and this compound at low and high QC levels.
-
Prepare a corresponding set of standards in a neat solution (e.g., mobile phase) at the same concentrations.
-
Analyze both sets of samples and calculate the matrix factor (MF).
Matrix Factor (MF) Calculation:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The IS-normalized MF should also be calculated to assess the effectiveness of the internal standard in compensating for the matrix effect.
IS-Normalized MF = (MF of Analyte) / (MF of IS)
The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots should be ≤ 15%.[8]
Quantitative Data Summary:
| Plasma Lot | Analyte Response (Low QC) | IS Response (Low QC) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| 1 | 85,000 | 175,000 | 0.85 | 0.88 | 0.97 |
| 2 | 82,000 | 170,000 | 0.82 | 0.85 | 0.96 |
| 3 | 91,000 | 182,000 | 0.91 | 0.91 | 1.00 |
| 4 | 78,000 | 165,000 | 0.78 | 0.83 | 0.94 |
| 5 | 88,000 | 178,000 | 0.88 | 0.89 | 0.99 |
| 6 | 84,000 | 172,000 | 0.84 | 0.86 | 0.98 |
| Mean | 0.97 | ||||
| %CV | 2.1% |
Note: Data are hypothetical for illustrative purposes.
Control Strategies:
-
Use of a Stable Isotope-Labeled (SIL) Internal Standard: this compound is an appropriate SIL-IS. A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[5]
-
Method Ruggedness: Ensure your sample preparation and chromatographic methods are robust and reproducible across different matrix lots.
The relationship between analyte, internal standard, and matrix is crucial for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[17] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of quantitative measurements.[1][13][17]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Daclatasvir. SIL internal standards are considered the gold standard for quantitative LC-MS/MS because they have nearly identical chemical and physical properties to the analyte. They co-elute chromatographically and experience the same degree of matrix effect, allowing for accurate correction of signal variability.[5]
Q3: What are the common causes of matrix effects in plasma samples?
A3: In plasma, phospholipids are a major cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[4] Other endogenous substances like salts, proteins, and metabolites can also contribute.[17]
Q4: Can the choice of ionization source affect matrix effects?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) due to its ionization mechanism.[2][18] If significant and persistent matrix effects are observed with ESI, switching to APCI could be a potential solution, provided the analyte ionizes efficiently with this technique.
Q5: According to regulatory guidelines, what is the acceptance criteria for matrix effect evaluation?
A5: According to FDA guidance, the matrix effect should be evaluated using at least six different sources of the biological matrix. The accuracy for low and high quality controls in each matrix source should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[15][16]
Q6: What should I do if I observe carryover in my Daclatasvir assay?
A6: Carryover can be a source of inaccuracy. To mitigate this, an optimized autosampler wash solution should be used. For a Daclatasvir assay, a wash solution of 50% Acetonitrile/water has been shown to be effective.[8] Additionally, ensuring proper cleaning of the injection port and syringe can help minimize carryover.[19]
Q7: Can a poor peak shape be related to matrix effects?
A7: While poor peak shape (e.g., tailing, splitting) is often related to chromatographic issues or column degradation, it can also be influenced by the sample matrix.[19] In some cases, interactions between the analyte and components of the stainless steel column hardware can lead to peak tailing and signal suppression.[20] Using a metal-free or PEEK-lined column can sometimes resolve these issues.[20]
References
- 1. nebiolab.com [nebiolab.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. op.niscair.res.in [op.niscair.res.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiplexed LC-MS/MS method for the simultaneous quantitation of three novel hepatitis C antivirals, daclatasvir, asunaprevir, and beclabuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. welch-us.com [welch-us.com]
- 14. fda.gov [fda.gov]
- 15. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 16. fda.gov [fda.gov]
- 17. bataviabiosciences.com [bataviabiosciences.com]
- 18. providiongroup.com [providiongroup.com]
- 19. zefsci.com [zefsci.com]
- 20. chromatographyonline.com [chromatographyonline.com]
How to address poor peak shape of Daclatasvir-d6 in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Daclatasvir-d6. This resource provides researchers, scientists, and drug development professionals with practical guidance to address common issues related to poor peak shape during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in HPLC?
Poor peak shape for this compound, including peak tailing, fronting, and splitting, can arise from a variety of factors. These can be broadly categorized into issues related to the HPLC column, the mobile phase, the sample itself, or the instrument. Common culprits include column degradation, improper mobile phase pH, sample solvent incompatibility, and excessive sample concentration.[1][2][3][4]
Q2: Can the deuterium labeling in this compound affect its peak shape?
While the isotopic labeling in this compound is not expected to be a primary cause of significant peak distortion, it can sometimes lead to slight shifts in retention time compared to the unlabeled compound due to the kinetic isotope effect. However, severe peak shape problems are more likely attributable to other chromatographic factors.
Q3: What type of HPLC column is recommended for this compound analysis?
Several studies on the analysis of Daclatasvir have successfully employed reversed-phase columns, particularly C18 and C8 columns.[5][6][7][8] The choice of column will depend on the specific method, but a well-maintained C18 column is a good starting point for achieving good peak shape.
Q4: How does the mobile phase composition impact the peak shape of this compound?
The mobile phase, typically a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, plays a critical role. The pH of the aqueous portion is particularly important. For amine-containing compounds like Daclatasvir, operating at a low pH (around 2-3) can protonate residual silanol groups on the column, minimizing secondary interactions that cause peak tailing.[9][10] Inadequate buffering can also lead to peak shape issues.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific peak shape problems encountered during the HPLC analysis of this compound.
Guide 1: Addressing Peak Tailing
Peak tailing, where the latter half of the peak is wider than the front half, is a common issue.
Systematic Troubleshooting Workflow for Peak Tailing
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. labveda.com [labveda.com]
- 4. mastelf.com [mastelf.com]
- 5. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of HPLC Method for Quantification of Daclatasvir in Pure and Solid Dosage Form [ejchem.journals.ekb.eg]
- 8. dirjournal.org [dirjournal.org]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. uhplcs.com [uhplcs.com]
Preventing in-source fragmentation of Daclatasvir-d6
This guide provides troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals encountering in-source fragmentation of Daclatasvir-d6 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and how does it affect my this compound analysis?
In-source fragmentation, or ISF, is the unintended breakdown of analyte ions within the ion source of the mass spectrometer, before they reach the mass analyzer.[1][2][3] This is problematic because it reduces the signal intensity of your target precursor ion (the intact this compound molecule), which can compromise the sensitivity and accuracy of your quantitative analysis.[1] It can also generate fragment ions that may be mistaken for impurities or other analytes, complicating data interpretation.
Q2: I am observing a low signal for my this compound precursor ion and a high signal for a fragment ion. Is this ISF?
This is a classic symptom of in-source fragmentation. Daclatasvir is a complex molecule with several bonds that can break under energetic conditions. If you observe that the intensity of the desired protonated molecule ([M+H]⁺) is lower than expected while fragment ions are unusually abundant in your full scan or precursor ion scan, ISF is the likely cause. For Daclatasvir, common fragment ions have been reported around m/z 339 and 514.[4][5]
Q3: What is the primary cause of in-source fragmentation for this compound?
The primary cause of ISF is the application of excessive energy in the ion source, which occurs when ions are accelerated through the region between the atmospheric pressure source and the vacuum of the mass analyzer.[1][2][3] The most critical parameter controlling this is the cone voltage (also known as fragmentor voltage or declustering potential, depending on the instrument manufacturer).[6][7][8] High cone voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules (like nitrogen) and causing the ions to fragment.[1][6]
Q4: How can I reduce or eliminate in-source fragmentation?
The most effective way to minimize ISF is to create "softer" ionization conditions. This is achieved by systematically optimizing the ion source parameters, with the main focus on reducing the cone voltage.[6][7][8][9] While other parameters like desolvation temperature can have an effect, the cone voltage is the most direct and impactful parameter for controlling ISF.[6][9]
Troubleshooting Guide: Optimizing Source Parameters
If you suspect in-source fragmentation is compromising your this compound analysis, follow this workflow to diagnose and resolve the issue.
Logical Workflow for Troubleshooting ISF
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daclatasvir Dihydrochloride | C40H52Cl2N8O6 | CID 25154713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression for Daclatasvir-d6 Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for the Daclatasvir-d6 internal standard in LC-MS/MS analyses.
Troubleshooting Guide
This section offers solutions in a question-and-answer format to address specific issues you might encounter during your experiments.
Question: My this compound internal standard signal is unexpectedly low or highly variable between samples. What could be the cause and how can I fix it?
Answer:
Low or variable internal standard signals are often symptomatic of ion suppression, a phenomenon where co-eluting matrix components interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.[1][2][3] Since this compound is a stable isotope-labeled internal standard, it should chromatographically co-elute with Daclatasvir and experience similar ion suppression, which helps to ensure accurate quantification.[1][3] However, significant ion suppression can still lead to a loss of sensitivity and impact the overall robustness of the assay.[4][5]
To address this, you should focus on improving your sample preparation method to remove interfering matrix components or optimizing your chromatographic conditions to separate them from your analyte and internal standard.
Comparison of Sample Preparation Techniques
The most effective way to mitigate ion suppression is by implementing a more rigorous sample preparation technique to clean up the sample before analysis.[3][6] The choice of technique often depends on the complexity of the matrix, the required sensitivity, and throughput. Below is a comparison of common sample preparation techniques for biological matrices like plasma or serum.
| Technique | Description | Effectiveness in Removing Interferences | Throughput | Cost | Key Considerations |
| Protein Precipitation (PPT) | A simple and fast method where a solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.[6] | Low to Moderate: Removes proteins but leaves behind many other matrix components like phospholipids and salts, which are known to cause significant ion suppression.[3] | High | Low | Prone to significant matrix effects and may not be suitable for high-sensitivity assays without further cleanup steps.[3] |
| Liquid-Liquid Extraction (LLE) | A technique that separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[6][7] | Moderate to High: Can provide cleaner extracts than PPT by removing highly polar interferences. The choice of organic solvent is critical for selectivity.[6] | Moderate | Moderate | Can be more time-consuming and requires careful optimization of solvent choice and pH. |
| Solid-Phase Extraction (SPE) | A chromatographic technique used to separate components of a mixture. The sample is passed through a cartridge containing a solid adsorbent. Interferences are washed away, and the analyte of interest is eluted with a different solvent. | High: Generally provides the cleanest extracts by effectively removing a wide range of interfering compounds, including phospholipids and salts.[1][6] | Low to Moderate | High | Offers the best performance in minimizing ion suppression but is the most time-consuming and expensive option. |
Experimental Protocols
Here are detailed methodologies for the key sample preparation experiments.
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the this compound internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma/serum sample, add the this compound internal standard.
-
Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) to adjust the pH.
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).[7]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat 100 µL of the plasma/serum sample (containing this compound) by diluting it with 100 µL of 2% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Daclatasvir and this compound from the cartridge with 1 mL of methanol or an appropriate elution solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and minimizing ion suppression for your this compound internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my this compound internal standard?
A1: Ion suppression is the reduction in the ionization efficiency of a target analyte (in this case, this compound) caused by co-eluting components from the sample matrix.[1][2][3] In electrospray ionization (ESI), these matrix components can compete with the analyte for charge in the ESI droplet or alter the droplet's physical properties, leading to a decreased signal.[2][4] While a stable isotope-labeled internal standard like this compound can compensate for this effect to a large extent, severe ion suppression can still reduce the sensitivity of the assay to a point where the signal is too low for reliable quantification.[4][6]
Q2: How can I definitively determine if ion suppression is affecting my assay?
A2: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram.[2][8] This involves infusing a constant flow of your this compound standard solution into the mobile phase after the analytical column but before the mass spectrometer. When a blank matrix sample is injected, any dip in the constant baseline signal of the internal standard indicates the retention time at which matrix components are eluting and causing ion suppression.[8]
Q3: Why is a stable isotope-labeled (SIL) internal standard like this compound the best choice?
A3: A SIL internal standard is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte (Daclatasvir).[1][3] This means it will behave very similarly during sample preparation, chromatography, and ionization.[3] As a result, it will experience the same degree of ion suppression as the analyte, allowing for the ratio of the analyte to the internal standard to remain constant, which leads to more accurate and precise quantification.[1]
Q4: Can I optimize my chromatographic conditions to reduce ion suppression for this compound?
A4: Yes, chromatographic optimization is a powerful tool to combat ion suppression.[1][2] The goal is to achieve chromatographic separation between Daclatasvir/Daclatasvir-d6 and the interfering matrix components.[2] You can try the following:
-
Modify the gradient elution: A shallower gradient can improve the resolution between peaks.
-
Change the stationary phase: Using a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or biphenyl column) can alter selectivity.
-
Adjust the mobile phase pH: This can change the retention time of both the analyte and interfering compounds.
-
Reduce the flow rate: Lower flow rates can sometimes improve ionization efficiency and reduce the impact of co-eluting species.[2][3]
Q5: What are the most common sources of interfering matrix components in plasma or serum samples?
A5: In biological matrices like plasma and serum, the most common culprits for ion suppression are phospholipids from cell membranes and salts. Phospholipids are particularly problematic as they are often co-extracted with analytes during protein precipitation and can have a wide range of retention times, potentially co-eluting with your compound of interest.
Mechanism of Ion Suppression
The following diagram illustrates the process of ion suppression within an electrospray ionization (ESI) source.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Multiplexed LC-MS/MS method for the simultaneous quantitation of three novel hepatitis C antivirals, daclatasvir, asunaprevir, and beclabuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Improving low recovery of Daclatasvir-d6 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of Daclatasvir-d6 during sample extraction for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound, a deuterated internal standard, can stem from several factors during sample preparation. The primary causes can be categorized as:
-
Suboptimal Extraction Chemistry: This includes the use of inappropriate solvents, incorrect pH of the sample or extraction solutions, or an unsuitable extraction technique (e.g., LLE vs. SPE) for the physicochemical properties of Daclatasvir.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can interfere with the extraction process or the ionization of this compound in the mass spectrometer, leading to signal suppression.[1][2][3]
-
Procedural Errors: Inconsistent execution of the extraction protocol, such as incomplete phase separation in LLE, channeling in SPE cartridges, or insufficient vortexing, can lead to variable and low recovery.
-
Analyte Instability: Although less common for a stable labeled internal standard, degradation of this compound under certain pH or temperature conditions during extraction cannot be entirely ruled out.
Q2: Which extraction method is generally recommended for Daclatasvir and its internal standards?
Solid-Phase Extraction (SPE) is frequently reported to yield better recovery and lower matrix effects for Daclatasvir and its internal standards compared to Liquid-Liquid Extraction (LLE) or simple protein precipitation.[4] However, the optimal method depends on the specific laboratory setup, sample matrix, and desired throughput.
Q3: How do the physicochemical properties of Daclatasvir influence its extraction?
Understanding the physicochemical properties of Daclatasvir is crucial for optimizing its extraction:
-
Solubility: Daclatasvir is freely soluble in methanol and DMSO, but practically insoluble in acetonitrile and ethyl acetate.[5][6] This directly impacts the choice of extraction and elution solvents.
-
pKa: Daclatasvir has two key pKa values: a strongest acidic pKa of approximately 11.15 and a strongest basic pKa of around 6.09.[7][8] This indicates that its ionization state is pH-dependent. To ensure it is in a neutral, more extractable form during LLE with organic solvents, the pH of the aqueous sample should be adjusted to be at least 2 pH units above the highest pKa or below the lowest pKa.
-
logP: The logP value of Daclatasvir is approximately 4.67 to 4.74, indicating it is a lipophilic compound.[7][8] This suggests good partitioning into less polar organic solvents during LLE, provided it is in its neutral form.
Troubleshooting Guides
Guide 1: Low Recovery in Solid-Phase Extraction (SPE)
This guide provides a systematic approach to troubleshooting low recovery of this compound when using Solid-Phase Extraction (SPE).
Troubleshooting Workflow for Low SPE Recovery
Caption: A stepwise guide to troubleshooting low this compound recovery in SPE.
Detailed Troubleshooting Steps:
| Problem Area | Potential Cause | Recommended Solution |
| 1. Sorbent Selection & Conditioning | The chosen SPE sorbent (e.g., C18, HLB) may not have the appropriate retention mechanism for Daclatasvir.[9] | - Based on Daclatasvir's lipophilic nature (logP ~4.7), a reverse-phase sorbent like C18 or a polymer-based sorbent (e.g., HLB) is generally suitable. - Ensure the sorbent is properly conditioned and equilibrated according to the manufacturer's instructions to activate the stationary phase. Do not let silica-based sorbents dry out before sample loading.[10] |
| 2. Sample Loading | The sample diluent may be too strong, causing premature elution of this compound.[11] | - Minimize the organic content of the sample solution before loading. - Adjust the sample pH to ensure Daclatasvir is in a state that will bind to the sorbent (e.g., for reverse-phase, a more neutral form is often preferred). |
| 3. Wash Steps | The wash solvent is too strong and is eluting the this compound along with interferences.[12] | - Use a weaker wash solvent. For reverse-phase SPE, this means a lower percentage of organic solvent. - Analyze the wash eluate to confirm if the internal standard is being lost at this stage. |
| 4. Elution Step | The elution solvent is not strong enough to fully desorb this compound from the sorbent.[12] | - Increase the strength of the elution solvent (e.g., higher percentage of a suitable organic solvent like methanol). - Given Daclatasvir's good solubility in methanol, it is a preferred elution solvent over acetonitrile.[5] - Consider adding a small amount of a modifier (e.g., formic acid or ammonium hydroxide) to the elution solvent to disrupt any secondary interactions. - Perform a second elution and analyze it to see if a significant amount of the internal standard was left on the cartridge. |
| 5. Matrix Effects | Co-eluting matrix components are suppressing the ionization of this compound in the mass spectrometer.[1][2][3] | - Optimize the wash steps to remove more interfering compounds. - If suppression persists, consider a different SPE sorbent with an alternative retention mechanism (e.g., mixed-mode or ion-exchange). - Diluting the final extract can sometimes mitigate matrix effects, provided the concentration remains above the lower limit of quantification.[1] |
Guide 2: Low Recovery in Liquid-Liquid Extraction (LLE)
This guide addresses common issues leading to low this compound recovery during LLE procedures.
Troubleshooting Workflow for Low LLE Recovery
Caption: A logical workflow for troubleshooting low this compound recovery in LLE.
Detailed Troubleshooting Steps:
| Problem Area | Potential Cause | Recommended Solution |
| 1. Solvent Selection | The extraction solvent is not suitable for Daclatasvir. | - Choose a water-immiscible organic solvent that is a good solvent for Daclatasvir. Given its high logP, solvents like methyl-t-butyl ether (MTBE) or dichloromethane can be effective. - Avoid solvents in which Daclatasvir is poorly soluble, such as ethyl acetate.[5] |
| 2. Sample pH Adjustment | The pH of the aqueous sample is not optimal for partitioning this compound into the organic phase. | - Daclatasvir has a basic pKa of ~6.09.[7][8] To ensure it is in its neutral, more lipophilic form, adjust the sample pH to be at least 2 units above this value (i.e., pH > 8.1). This will deprotonate the basic nitrogen, increasing its affinity for the organic solvent.[13] |
| 3. Extraction Procedure | Inadequate mixing of the aqueous and organic phases. | - Ensure thorough mixing (e.g., vortexing for an adequate duration) to maximize the surface area for partitioning. - Be cautious of overly vigorous shaking which can lead to emulsion formation.[14] |
| 4. Phase Separation | Incomplete separation of the aqueous and organic layers, or formation of an emulsion.[14] | - Centrifuge the sample to achieve a clear separation of the two phases. - If an emulsion forms, try adding a small amount of salt ("salting out") to the aqueous phase to break the emulsion.[14] - Ensure you are collecting the correct phase (the organic layer). |
Guide 3: Low Recovery in Protein Precipitation (PPT)
This guide focuses on troubleshooting low recovery when using protein precipitation.
Troubleshooting Workflow for Low PPT Recovery
Caption: A workflow for diagnosing and resolving low this compound recovery in protein precipitation.
Detailed Troubleshooting Steps:
| Problem Area | Potential Cause | Recommended Solution |
| 1. Precipitating Solvent | This compound may have low solubility in the chosen precipitating solvent. | - Acetonitrile is a common protein precipitating agent, but Daclatasvir is practically insoluble in it.[5] This can lead to co-precipitation of the analyte with the proteins. - Methanol, in which Daclatasvir is freely soluble, is a much better choice for protein precipitation in this case.[5] |
| 2. Solvent-to-Sample Ratio | An insufficient volume of organic solvent is used, leading to incomplete protein precipitation. | - A solvent-to-plasma ratio of 3:1 (v/v) is generally recommended for efficient protein precipitation.[15] |
| 3. Precipitation & Separation | Inadequate mixing or centrifugation. | - Ensure thorough vortexing after adding the solvent to allow for complete protein denaturation. - Centrifuge at a sufficient speed and for an adequate duration to form a compact protein pellet. |
| 4. Analyte Co-precipitation | This compound is entrapped within the precipitated protein pellet. | - This is a significant risk if using a solvent in which Daclatasvir is not soluble (like acetonitrile). Switching to methanol should resolve this. - Adding a small amount of acid (e.g., formic acid) to the precipitation solvent can sometimes help to disrupt protein binding and improve recovery. |
Quantitative Data Summary
The following table summarizes reported recovery data for Daclatasvir from human plasma using different extraction methods.
| Extraction Method | Reported Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | 95 - 98% | [16] |
| Protein Precipitation followed by SPE | Good recovery and clean extracts | [17] |
| Liquid-Liquid Extraction (LLE) | Lower recovery and more interference compared to SPE | [17] |
| Protein Precipitation (Acetonitrile) | Prone to low recovery due to insolubility | [5][17] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Daclatasvir from Human Plasma
This protocol is based on methods that have demonstrated high recovery for Daclatasvir.
Materials:
-
SPE Cartridges: C18 or a polymer-based equivalent (e.g., HLB)
-
Human plasma samples
-
This compound internal standard working solution
-
1% Formic Acid in water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Add 200 µL of 1% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
-
Drying:
-
Dry the SPE cartridge under vacuum for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute the Daclatasvir and this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Daclatasvir from Human Plasma
This protocol is an alternative method for Daclatasvir extraction.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Methyl-t-butyl ether (MTBE)
-
Ammonium Hydroxide solution (to adjust pH)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
To 200 µL of human plasma in a glass tube, add 20 µL of this compound internal standard working solution.
-
Adjust the sample pH to > 8.5 with a small volume of dilute ammonium hydroxide.
-
-
Extraction:
-
Add 1 mL of MTBE to the tube.
-
Cap the tube and vortex for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Vortex for 30 seconds.
-
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. iajps.com [iajps.com]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. specartridge.com [specartridge.com]
- 10. SPE Method Development | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. restek.com [restek.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Resolving chromatographic co-elution with Daclatasvir-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues with Daclatasvir and its deuterated internal standard, Daclatasvir-d6.
Troubleshooting Guide: Resolving Co-elution of Daclatasvir and this compound
Co-elution of an analyte and its deuterated internal standard can lead to inaccurate quantification in LC-MS analysis. This guide provides a step-by-step approach to diagnose and resolve this issue.
Question: My this compound internal standard is co-eluting or eluting very closely with Daclatasvir. How can I improve their separation?
Answer:
The slight difference in retention time between Daclatasvir and this compound is due to the chromatographic deuterium isotope effect (CDE). In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. The following steps can be taken to improve the resolution.
Step 1: Confirm the Co-elution
-
Symptom: A single, broad, or asymmetric peak is observed when analyzing a sample containing both Daclatasvir and this compound.
-
Action: Inject solutions of Daclatasvir and this compound separately to determine their individual retention times under your current chromatographic conditions. This will confirm the extent of co-elution.
Step 2: Modify the Chromatographic Gradient
A shallow gradient can effectively improve the separation of closely eluting compounds.
-
Action: Decrease the rate of change of the organic mobile phase percentage around the elution time of Daclatasvir. For example, if Daclatasvir elutes at 40% acetonitrile, create a gradient segment that slowly increases the acetonitrile concentration from 35% to 45% over several minutes.
Step 3: Adjust Mobile Phase Composition
-
Action 1: Change Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice versa. The change in solvent selectivity can alter the interaction with the stationary phase and improve separation.
-
Action 2: Modify Mobile Phase pH: The retention of Daclatasvir can be sensitive to the pH of the mobile phase. Small adjustments to the pH of the aqueous portion of your mobile phase can influence the ionization state of the molecule and potentially improve resolution.
Step 4: Alter the Stationary Phase
-
Action: If modifying the mobile phase is not sufficient, consider using a different HPLC column with a different stationary phase chemistry. For example, if you are using a C18 column, you could try a C8 or a phenyl-hexyl column. These changes in the stationary phase can provide different selectivities.
Step 5: Optimize Column Temperature
-
Action: Increasing the column temperature can sometimes improve peak shape and resolution. Experiment with temperatures in the range of 30-50°C to see if it enhances the separation between Daclatasvir and this compound.
Frequently Asked Questions (FAQs)
Q1: Why does this compound elute at a different time than Daclatasvir?
A1: This phenomenon is known as the chromatographic deuterium isotope effect (CDE). The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule, such as its van der Waals interactions with the stationary phase. In reversed-phase liquid chromatography, this typically results in the deuterated compound eluting slightly earlier.
Q2: Can I still use this compound as an internal standard if it partially co-elutes with Daclatasvir?
A2: While ideal, complete baseline separation is not always necessary for an internal standard in mass spectrometry, as the two compounds are differentiated by their mass-to-charge ratios. However, significant co-elution can lead to issues with ion suppression or enhancement, where the presence of one compound affects the ionization efficiency of the other. This can compromise the accuracy and precision of your quantitative analysis. Therefore, achieving at least partial chromatographic separation is highly recommended.
Q3: What is a typical retention time difference between Daclatasvir and its deuterated internal standard?
A3: The retention time difference can be small and is highly dependent on the specific chromatographic conditions. For example, in one study using a C18 column with a gradient mobile phase of 5 mM Ammonium Formate buffer and Acetonitrile, the retention time of Daclatasvir was 2.15 minutes, while the deuterated internal standard (Daclatasvir 13C2, 2H6) eluted at 2.12 minutes, a difference of 0.03 minutes.[1]
Quantitative Data Summary
The following table summarizes representative chromatographic data for Daclatasvir and its deuterated internal standard from a published LC-MS/MS method.[1]
| Compound | Retention Time (min) |
| Daclatasvir | 2.15 |
| Daclatasvir 13C2, 2H6 (IS) | 2.12 |
Experimental Protocol: Optimized Separation of Daclatasvir and this compound
This protocol provides a starting point for developing a method to resolve Daclatasvir and its deuterated internal standard. Further optimization may be required based on your specific instrumentation and sample matrix.
1. Liquid Chromatography System:
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
Injection Volume: 5 µL
2. Mobile Phase:
-
Mobile Phase A: 5 mM Ammonium Formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
3. Gradient Elution Program:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
| 0.0 | 0.4 | 30 |
| 1.0 | 0.4 | 30 |
| 3.0 | 0.4 | 80 |
| 4.0 | 0.4 | 80 |
| 4.1 | 0.4 | 30 |
| 5.0 | 0.4 | 30 |
4. Mass Spectrometry System:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Daclatasvir: To be optimized for your instrument
-
This compound: To be optimized for your instrument
-
-
Source Parameters:
-
Capillary Voltage: To be optimized
-
Source Temperature: To be optimized
-
Desolvation Temperature: To be optimized
-
Gas Flows: To be optimized
-
Visualizations
Caption: A flowchart illustrating the systematic approach to troubleshooting co-elution issues.
Caption: Key experimental factors that can be adjusted to improve chromatographic resolution.
References
Technical Support Center: Daclatasvir-d6 Stability in Processed Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with daclatasvir-d6 in processed biological samples.
Troubleshooting Guides and FAQs
This section addresses common problems and questions regarding the stability of this compound during bioanalytical experiments.
Q1: My this compound internal standard (IS) signal is inconsistent or decreasing over time in processed samples. What are the potential causes?
A1: Signal variability of this compound in processed biological samples can stem from several factors:
-
Degradation: Daclatasvir is susceptible to degradation under certain conditions, which would also affect its deuterated analog. The imidazole and carbamate moieties are particularly liable to degradation.[1]
-
Adsorption: The compound may adsorb to the surface of sample collection tubes, pipette tips, or vials, leading to a decrease in the concentration in the solution.
-
Incomplete Solubilization: After extraction and solvent evaporation steps, the dried residue containing this compound may not be fully reconstituted, leading to lower than expected concentrations.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.
-
Back-Exchange of Deuterium: While less common for deuterium on aromatic rings, there is a theoretical possibility of deuterium exchanging with protons from the solvent, especially under certain pH and temperature conditions.
Q2: I am observing unexpected peaks in my chromatogram close to my this compound peak. What could these be?
A2: The appearance of extra peaks could be due to:
-
Degradation Products: Daclatasvir can degrade into several products, especially under stressed conditions. These degradation products may have similar chromatographic behavior to the parent compound.
-
Isomeric Separation: In some cases, different conformations of daclatasvir or its degradation products might be separated by the chromatographic column.
-
Contamination: Contamination from the sample collection, processing, or analytical system can introduce interfering substances.
Q3: How can I prevent the degradation of this compound during sample processing?
A3: To minimize degradation, consider the following precautions:
-
Control pH: Daclatasvir is more stable in acidic to neutral conditions and degrades in basic conditions.[1][2] Ensure that the pH of your sample and processing solvents is controlled.
-
Avoid High Temperatures: Elevated temperatures can accelerate degradation. Keep samples on ice or at controlled room temperature during processing.
-
Protect from Light: Photodegradation of the imidazole moiety has been reported.[1] Process samples under amber light or in light-protected tubes.
-
Minimize Exposure to Oxidizing Agents: The imidazole moiety of daclatasvir is susceptible to oxidation.[1] Avoid sources of oxidative stress during sample handling.
Q4: What are the recommended storage conditions for processed samples containing this compound?
A4: For short-term storage (e.g., in an autosampler), keeping processed samples at a refrigerated temperature (e.g., 5°C) has been shown to maintain stability for over 12 hours. For long-term storage, freezing samples at -70°C is recommended.[3]
Quantitative Stability Data
The stability of daclatasvir and its isotopically labeled internal standard has been evaluated under various conditions in human plasma. The acceptance criteria for stability are typically that the mean concentration at each time point should be within ±15% of the nominal concentration.
| Stability Test | Matrix | Analyte | Storage Condition | Duration | % Mean Accuracy | % RSD | Reference |
| Freeze-Thaw Stability | Human Plasma | Daclatasvir | -20°C to RT | 3 cycles | 98.5 - 102.3 | ≤ 5.8 | [3] |
| Human Plasma | Daclatasvir-¹³C₂,²H₆ | -20°C to RT | 3 cycles | 97.9 - 101.5 | ≤ 4.9 | [3] | |
| Bench-Top Stability | Human Plasma | Daclatasvir | Room Temperature | 6 hours | 96.8 - 101.2 | ≤ 6.2 | [3] |
| Human Plasma | Daclatasvir-¹³C₂,²H₆ | Room Temperature | 6 hours | 98.1 - 100.7 | ≤ 5.5 | [3] | |
| Autosampler Stability | Processed Sample | Daclatasvir | 5°C | 48 hours | 97.2 - 103.1 | ≤ 4.7 | [3] |
| Processed Sample | Daclatasvir-¹³C₂,²H₆ | 5°C | 48 hours | 98.5 - 102.4 | ≤ 3.9 | [3] | |
| Long-Term Stability | Human Plasma | Daclatasvir | -70°C | 90 days | 95.9 - 104.5 | ≤ 7.1 | [3] |
| Human Plasma | Daclatasvir-¹³C₂,²H₆ | -70°C | 90 days | 96.3 - 103.8 | ≤ 6.4 | [3] |
Experimental Protocols
Below are detailed methodologies for key stability experiments.
Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix after repeated freezing and thawing cycles.
-
Procedure:
-
Spike a known concentration of this compound into at least three aliquots of the biological matrix (e.g., human plasma).
-
Freeze the samples completely at the intended storage temperature (e.g., -20°C or -70°C).
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (e.g., three cycles).
-
After the final thaw, process the samples and analyze them by LC-MS/MS.
-
Compare the mean concentration of the freeze-thaw samples to that of freshly prepared samples.
-
Bench-Top Stability Assessment
-
Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a period that simulates the sample processing time.
-
Procedure:
-
Spike a known concentration of this compound into at least three aliquots of the biological matrix.
-
Keep the samples at room temperature for a specified duration (e.g., 6 hours).
-
After the specified time, process the samples and analyze them by LC-MS/MS.
-
Compare the mean concentration of the bench-top samples to that of freshly prepared samples.
-
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
Potential Degradation Pathways of Daclatasvir
Caption: Degradation pathways of daclatasvir under stress.
References
Validation & Comparative
The Gold Standard: A Comparative Guide to Bioanalytical Method Validation of Daclatasvir Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. The choice of an internal standard (IS) is a critical factor influencing the outcome of quantitative bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of bioanalytical methods for the antiviral drug Daclatasvir, with a focus on the superior performance of deuterated internal standards like Daclatasvir-d6.
Stable isotope-labeled (SIL) internal standards, such as deuterated standards, are considered the "gold standard" in quantitative bioanalysis.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] This co-eluting behavior is crucial for compensating for variability in sample extraction, matrix effects, and instrument response, leading to more robust and reliable results.[1][2]
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a critical step in the development of a robust bioanalytical method. While structural analogs are sometimes used, stable isotope-labeled internal standards, such as this compound, are widely preferred for their ability to accurately mimic the behavior of the analyte.[2][3]
Below is a summary of validation parameters from published bioanalytical methods for Daclatasvir, comparing the performance of a stable isotope-labeled internal standard (a proxy for this compound) with other internal standards.
| Validation Parameter | Method with Stable Isotope-Labeled IS (Daclatasvir-13C2,2H6)[4] | Method with Structural Analog IS (Sofosbuvir)[5] | Method with Structural Analog IS (Tadalafil)[6] |
| Linearity Range (ng/mL) | 10.004 - 3001.218 | 5 - 4000 | 3 - 3000 |
| Correlation Coefficient (r²) | > 0.99 | Linear | > 0.99 |
| Precision (Intra-day & Inter-day) | Within acceptable limits | Within acceptable limits | Within acceptable limits |
| Accuracy (Intra-day & Inter-day) | Within acceptable limits | Within acceptable limits | Within acceptable limits |
| Recovery (%) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Matrix Effect | Compensated by IS | Addressed | Addressed |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10.004 | 5 | 3 |
As the table demonstrates, methods employing a stable isotope-labeled internal standard exhibit excellent performance across all key validation parameters, comparable to and often exceeding methods that use structural analogs. The use of a SIL-IS like this compound provides the highest level of confidence in the accuracy and precision of the results by effectively correcting for various sources of analytical error.[7][8]
Experimental Protocols
A representative experimental protocol for a bioanalytical assay of Daclatasvir in human plasma using a deuterated internal standard is outlined below. This protocol is a composite based on methodologies described in the scientific literature.[4][5][6]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A UPLC system such as a Waters Acquity or Shimadzu Nexera.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS C18, 50 × 2.1 mm, 1.8 µm).[5]
-
Mobile Phase: A gradient of 10 mM ammonium formate (pH 3.5) and acetonitrile.[5]
-
Flow Rate: 0.30 mL/min.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQD, Sciex API 4500).[5][6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Daclatasvir and this compound.
Workflow and Logic Diagrams
To visually represent the bioanalytical method validation process, the following diagrams have been generated.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Logical relationship of bioanalytical method validation parameters.
Conclusion
The use of a deuterated internal standard, such as this compound, is a cornerstone of a robust and reliable bioanalytical method for the quantification of Daclatasvir in biological matrices. As demonstrated by the comparative data and established scientific principles, these internal standards provide superior performance in mitigating matrix effects and other sources of analytical variability, ultimately leading to higher quality data for pharmacokinetic, toxicokinetic, and other drug development studies. The detailed experimental protocol and workflows provided in this guide offer a comprehensive resource for researchers and scientists in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
The Impact of Isotopic Internal Standards on the Linearity of Daclatasvir Quantification
A Comparative Analysis of Daclatasvir Assays Using Daclatasvir-d6
In the landscape of antiviral drug development and therapeutic drug monitoring, the accuracy and reliability of analytical methods are paramount. For Daclatasvir, a potent direct-acting antiviral agent against the hepatitis C virus, establishing a linear and predictable response in its quantification is a critical aspect of bioanalytical method validation. This guide provides a comparative evaluation of the linearity of Daclatasvir assays, highlighting the significant advantages of employing a stable isotope-labeled internal standard, this compound.
The use of an internal standard that closely mimics the analyte's chemical and physical properties is crucial for correcting variability during sample preparation and analysis. This compound, a deuterated form of Daclatasvir, serves as an ideal internal standard, co-eluting with the analyte and experiencing similar ionization effects in mass spectrometry, thereby enhancing the precision and accuracy of the assay.[1][2]
Linearity Evaluation: A Head-to-Head Comparison
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of calibration standards at different known concentrations. The data is then plotted as the instrument response versus the analyte concentration, and the linearity is assessed by the correlation coefficient (r²) of the resulting calibration curve.
The following tables summarize the linearity data from various studies on Daclatasvir quantification, categorized by the use or non-use of an internal standard.
Table 1: Linearity of Daclatasvir Assays without an Internal Standard
| Analytical Method | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| RP-HPLC | 10,000 - 50,000 | 0.9998 |
| RP-HPLC | 90,000 - 210,000 | 0.999 |
| RP-HPLC | 1,000 - 5,000 | Not Specified |
| RP-HPLC | 100,000 - 300,000 | 0.9999 |
Note: Data compiled from multiple sources.[3][4][5][6]
Table 2: Linearity of Daclatasvir Assays with an Internal Standard
| Analytical Method | Internal Standard | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| UPLC-MS/MS | Daclatasvir-13C2, 2H6 | 10.004 - 3001.218 | > 0.99 |
| LC-MS/MS | Tadalafil | 3 - 3,000 | Not Specified |
| UPLC-MS/MS | Sofosbuvir | 5 - 4,000 | Not Specified |
Note: Data compiled from multiple sources.[7][8][9]
While direct comparisons are challenging due to variations in analytical platforms and concentration ranges, a general trend emerges. Assays employing an internal standard, particularly a stable isotope-labeled one like a deuterated or 13C-labeled Daclatasvir, often achieve excellent linearity over a wider dynamic range, which is crucial for clinical applications where patient sample concentrations can vary significantly.
Experimental Protocol for Linearity Evaluation
The following is a generalized experimental protocol for evaluating the linearity of a Daclatasvir assay using this compound as an internal standard, based on common practices in bioanalytical method validation.
Objective: To assess the linear relationship between the instrument response and the concentration of Daclatasvir in a biological matrix.
Materials:
-
Daclatasvir reference standard
-
This compound internal standard
-
Control biological matrix (e.g., human plasma)
-
High-purity solvents and reagents for sample preparation and mobile phase
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of Daclatasvir in a suitable organic solvent (e.g., methanol).
-
Prepare a primary stock solution of this compound in a similar manner.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the Daclatasvir stock solution with the control biological matrix to prepare a series of at least five to eight calibration standards spanning the expected concentration range of the study samples.
-
The concentrations should be selected to bracket the expected therapeutic range and include the lower and upper limits of quantification (LLOQ and ULOQ).
-
-
Sample Preparation:
-
To a fixed volume of each calibration standard and quality control (QC) sample, add a fixed volume of the this compound internal standard working solution.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances from the matrix.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
Instrumental Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Acquire the data for both Daclatasvir and this compound using appropriate mass transitions in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of Daclatasvir to this compound for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of Daclatasvir.
-
Perform a linear regression analysis on the data points. The acceptance criterion for linearity is typically a correlation coefficient (r²) of ≥ 0.99.
-
Visualizing the Workflow
The following diagram illustrates the typical workflow for a linearity evaluation of a Daclatasvir assay using an internal standard.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of HPLC Method for Quantification of Daclatasvir in Pure and Solid Dosage Form [ejchem.journals.ekb.eg]
- 6. multireviewjournal.com [multireviewjournal.com]
- 7. op.niscair.res.in [op.niscair.res.in]
- 8. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Daclatasvir Analytical Methods with Daclatasvir-d6
For Researchers, Scientists, and Drug Development Professionals
Daclatasvir-d6, a stable isotope-labeled version of Daclatasvir, is an ideal internal standard for mass spectrometry-based assays. Its use is crucial for correcting for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the quantification of Daclatasvir in biological matrices.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of different validated analytical methods for Daclatasvir, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).
Table 1: Comparison of HPLC-UV Analytical Methods for Daclatasvir
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] |
| Stationary Phase | Hypersil C18 (4.6 x 250 mm, 5 µm) | Phenomenex Luna C18 (4.6 x 250 mm, 5 µm) | Inertsil ODS-3V C18 (4.6 x 250 mm, 5µm) |
| Mobile Phase | Acetonitrile: 0.05% o-phosphoric acid (50:50 v/v) | Methanol: Acetonitrile (80:20 v/v) | 0.01M Ammonium acetate (pH 3.5): Methanol (20:80 v/v) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 315 nm | 271 nm | 284 nm |
| Retention Time | 3.760 ± 0.01 min | Not specified | 7.79 min |
| Linearity Range | 10 - 50 µg/mL | 6 - 16 µg/mL | 100 - 300 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9989 | Not specified (Y= 28817.742X-14741.2) |
| Limit of Detection (LOD) | Not specified | 0.05 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Not specified | 0.15 µg/mL | 0.15 µg/mL |
| Accuracy (% Recovery) | 97.95% - 100.78% | Good percentage recovery | 119.10% (on average) |
| Precision (% RSD) | Intra-day: ± 0.3281, Inter-day: ± 0.8914 | < 2% | Not more than 2.0% |
Table 2: Performance of a UPLC-MS/MS Bioanalytical Method for Daclatasvir
| Parameter | UPLC-MS/MS Method[5] |
| Internal Standard | Daclatasvir-13C2,d6 |
| Stationary Phase | Gemini NX 5µ C18 (50 x 2.0mm) |
| Mobile Phase | Gradient of 5 mM Ammonium Formate buffer and Acetonitrile |
| Flow Rate | 0.300 mL/min |
| Detection | Electrospray ionization (positive ion mode) |
| Retention Time | 2.15 min (Daclatasvir), 2.12 min (IS) |
| Linearity Range | 10.004 - 3001.218 ng/mL |
| Accuracy & Precision | Full validation performed (specific values not detailed in abstract) |
| Application | Bioequivalence and clinical studies in human plasma |
Experimental Protocols
This section provides a detailed methodology for a representative HPLC-UV method and a UPLC-MS/MS method for the analysis of Daclatasvir.
Protocol 1: Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets[1][2]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1100 with a variable wavelength detector.
-
Column: Hypersil C18 (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.05% ortho-phosphoric acid in water.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 315 nm.
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Daclatasvir standard and dissolve in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range of 10-50 µg/mL.
-
Sample Solution (from tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Daclatasvir to a 10 mL volumetric flask, add mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution before injection.
3. Method Validation Parameters:
-
Linearity: Assessed by plotting the peak area against the concentration of the working standard solutions.
-
Accuracy: Determined by the standard addition method at three different concentration levels.
-
Precision: Evaluated by analyzing replicate injections of the standard solution on the same day (intra-day) and on different days (inter-day).
-
Robustness: Assessed by making small, deliberate variations in chromatographic conditions (e.g., flow rate, mobile phase composition, detection wavelength).
Protocol 2: UPLC-MS/MS Method for Simultaneous Quantification of Daclatasvir in Human Plasma[5]
1. Instrumentation and Chromatographic Conditions:
-
UPLC System: Acquity UPLC system (Waters).
-
Mass Spectrometer: Waters Xevo TQ MS system.
-
Column: Gemini NX 5µ C18 (50 x 2.0mm).
-
Mobile Phase: Gradient elution with 5 mM Ammonium Formate buffer and Acetonitrile.
-
Flow Rate: 0.300 mL/min.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Run Time: 5.00 min.
2. Preparation of Stock and Working Solutions:
-
Daclatasvir Stock Solution (1000.000 µg/mL): Dissolve 5.000 mg of Daclatasvir in 5.00 mL of Milli-Q water.
-
Internal Standard (Daclatasvir-13C2,d6) Stock Solution (400.00 µg/mL): Dissolve in methanol.
-
Working Solutions: Prepare intermediate and working standard solutions for calibration curve and quality control samples by diluting the stock solutions with a mixture of methanol and water (60:40, v/v).
3. Sample Preparation (Plasma):
-
The specific extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) would be detailed in a full study but typically involves adding the internal standard to the plasma sample, followed by a procedure to remove proteins and other interfering substances before injection into the UPLC-MS/MS system.
4. Method Validation Parameters:
-
Linearity: Determined by analyzing calibration standards at multiple concentration levels.
-
Accuracy and Precision: Assessed by analyzing quality control samples at low, medium, and high concentrations in replicates.
-
Selectivity: Evaluated by analyzing blank plasma from different sources to check for interferences.
-
Stability: Assessed under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Workflow Diagrams
The following diagrams illustrate the typical workflows for the analytical methods described.
References
A Comparative Guide to the Bioanalytical Performance of Daclatasvir-d6 in Anticoagulant-Treated Plasma
For researchers, scientists, and professionals in drug development, the choice of anticoagulant in blood collection tubes is a critical pre-analytical variable that can significantly impact the quantification of therapeutic agents and their internal standards. This guide provides an objective comparison of the bioanalytical performance of Daclatasvir-d6, a commonly used stable isotope-labeled internal standard for Daclatasvir, in plasma treated with different anticoagulants. The performance is primarily evaluated based on data from LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method validation studies.
The selection of an appropriate anticoagulant—typically Dipotassium Ethylenediaminetetraacetic Acid (K₂EDTA), Lithium Heparin, or Sodium Citrate—is crucial as it can influence sample integrity, analyte stability, and introduce matrix effects that may lead to ion suppression or enhancement during mass spectrometric analysis. This document summarizes available quantitative data, presents detailed experimental protocols, and visualizes analytical workflows to aid in the selection of the most suitable plasma matrix for the bioanalysis of Daclatasvir.
Data Presentation: Performance Metrics
The performance of this compound is assessed by two key validation parameters: Extraction Recovery and Matrix Effect . High and consistent recovery is desirable, while a minimal matrix effect (values close to 100% with low variability) is essential for accurate and reliable quantification.
The following table summarizes the performance data for Daclatasvir and its stable isotope-labeled internal standard (SIL-IS), Daclatasvir-¹³C₂D₆ (a close analogue to this compound), in plasma. Data for K₂EDTA is derived from a comprehensive validation study, while specific quantitative data for heparin and citrate plasma were not available in the reviewed literature, reflecting a common preference for K₂EDTA in such assays.
| Parameter | Anticoagulant | Analyte / Internal Standard | Performance Data | Source |
| Matrix Effect | K₂EDTA | Daclatasvir & SIL-IS | No significant interference observed; %CV of IS-normalized matrix factor < 4.0% | [1] |
| Lithium Heparin | This compound | No specific quantitative data available in searched literature. | ||
| Sodium Citrate | This compound | No specific quantitative data available in searched literature. | ||
| Extraction Recovery | K₂EDTA | Daclatasvir & SIL-IS | Consistent across QC levels; %CV < 15% | [1] |
| Lithium Heparin | This compound | No specific quantitative data available in searched literature. | ||
| Sodium Citrate | This compound | No specific quantitative data available in searched literature. |
Note: The performance data for K₂EDTA plasma was obtained using a Solid Phase Extraction (SPE) technique, which was found to provide better recovery and lower matrix effect compared to Liquid-Liquid Extraction (LLE)[1].
Experimental Protocols
Below are detailed methodologies for the extraction and quantification of Daclatasvir and its internal standard from human plasma, based on validated LC-MS/MS methods.
Protocol for Solid Phase Extraction (SPE) in K₂EDTA Plasma[1]
This method is recommended for optimal recovery and minimal matrix effect.
-
Sample Pre-treatment:
-
Pipette 100 µL of human K₂EDTA plasma into a clean tube.
-
Add 25 µL of the working internal standard solution (Daclatasvir-¹³C₂D₆).
-
Add 100 µL of 1.0% formic acid as an extraction buffer and vortex briefly.
-
-
Solid Phase Extraction:
-
Condition a Strata-X (30 mg, 1cc) SPE cartridge with 1.0 mL of methanol, followed by 1.0 mL of Milli-Q water.
-
Load the 225 µL pre-treated plasma sample onto the cartridge.
-
Wash the cartridge twice with 1.0 mL of Milli-Q water.
-
Elute the analytes with 0.5 mL of methanol into a clean collection tube.
-
Add 0.5 mL of reconstitution solution (Acetonitrile:5mM Ammonium Formate, 50:50, v/v) to the eluate, vortex, and transfer to an autosampler vial for analysis.
-
Alternative Protocol: Protein Precipitation (PPT)[2][3]
A simpler, high-throughput alternative, though potentially more susceptible to matrix effects.
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 200-250 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for approximately 30-60 seconds.
-
Centrifuge at high speed (e.g., >14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS injection.
-
LC-MS/MS Parameters for Quantification[1][4]
-
LC System: Acquity UPLC system or equivalent.[1]
-
Column: Gemini NX C18 (50 x 2.0mm, 5µm) or Zorbax SB-C18 (50 x 4.6 mm, 5µm).[1][2]
-
Mobile Phase: Gradient or isocratic elution using a mixture of 5 mM Ammonium Formate buffer and Acetonitrile.[1][2]
-
Flow Rate: 0.300 mL/min.[1]
-
Mass Spectrometer: Waters Xevo TQ MS, API 4500, or equivalent triple quadrupole mass spectrometer.[1][2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1][2]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Daclatasvir Transition: m/z 739.4 → 339.27[3]
-
Daclatasvir-¹³C₂D₆ (SIL-IS) Transition: m/z 747.4 → 520.3 (Example, specific transition may vary)
-
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the potential influence of anticoagulants on bioanalytical outcomes.
Caption: Bioanalytical workflow for Daclatasvir from sample collection to data analysis.
Caption: Influence of anticoagulants on matrix effects and analytical results.
References
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Inter-Laboratory Variability in Daclatasvir Quantification: A Guide to Bioanalytical Methods Using Daclatasvir-d6
For researchers, scientists, and drug development professionals, ensuring consistent and reproducible bioanalytical data across different laboratories is paramount. This guide provides a comparative overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Daclatasvir in human plasma, utilizing its stable isotope-labeled counterpart, Daclatasvir-d6, as an internal standard to mitigate variability.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a critical component in robust bioanalytical assays. By mimicking the analyte's chemical and physical properties during sample preparation and analysis, this compound compensates for variations in extraction efficiency, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the results, which is essential for minimizing inter-laboratory discrepancies.
Performance of a Validated LC-MS/MS Method
While a direct inter-laboratory variability study for this compound is not publicly available, the performance characteristics of a well-validated bioanalytical method from a single laboratory serve as a benchmark. Achieving comparable results across different sites hinges on the meticulous adherence to a standardized protocol and rigorous quality control. Below is a summary of the performance of a published method for the simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma, which utilized a stable isotope-labeled internal standard for Daclatasvir (Daclatasvir-13C2,2H6), analogous in function to this compound.[1]
Method Performance Characteristics
| Parameter | Daclatasvir |
| Linearity Range | 10.004 - 3001.218 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 4.5% |
| Inter-day Precision (%CV) | ≤ 2.9% |
| Accuracy (% Deviation) | ± 5.3% |
| Lower Limit of Quantitation (LLOQ) | 10.004 ng/mL |
Data synthesized from a study on the simultaneous quantification of Sofosbuvir and Daclatasvir in human plasma.[1]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to reducing inter-laboratory variability. The following sections outline the key steps of a validated LC-MS/MS method for Daclatasvir quantification.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma in a pre-labeled tube, add the internal standard solution (this compound).
-
Vortex the mixture for approximately 30 seconds.
-
Add 1 mL of methyl tert-butyl ether as the extraction solvent.
-
Vortex the sample for 10 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in the mobile phase.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
| Parameter | Condition |
| LC System | Acquity UPLC system (Waters) or equivalent |
| Column | Gemini NX 5µ C18 (50 × 2.0mm) (Phenomenex) or equivalent |
| Mobile Phase | Gradient of 5 mM Ammonium Formate buffer and Acetonitrile |
| Flow Rate | 0.300 mL/min |
| Injection Volume | 10 µL |
| MS System | Waters Xevo TQ MS system or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Daclatasvir) | To be optimized based on specific instrumentation |
| MRM Transition (this compound) | To be optimized based on specific instrumentation |
Visualizing Key Processes
To further clarify the experimental and biological contexts, the following diagrams illustrate the bioanalytical workflow and the mechanism of action of Daclatasvir.
Figure 1. A schematic of the bioanalytical workflow for the quantification of Daclatasvir.
Figure 2. Daclatasvir inhibits HCV replication by targeting the NS5A protein.[2][3][4]
References
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]
- 4. Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
The Gold Standard in Bioanalysis: Justifying the Use of Deuterated Internal Standards with Daclatasvir-d6
In the landscape of quantitative bioanalysis, particularly for researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible data is paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays is a critical decision that directly impacts the reliability of pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of deuterated internal standards, using Daclatasvir-d6 as a prime example, against non-deuterated alternatives, supported by a review of published experimental data.
The Superiority of Deuterated Internal Standards
Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry.[1] In these standards, one or more hydrogen atoms of the analyte molecule are replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[1] This subtle modification results in a compound that is chemically and physically almost identical to the analyte but with a higher mass, allowing it to be distinguished by a mass spectrometer.[1] This near-identical nature is the cornerstone of their superior performance in bioanalytical assays.[2]
The primary advantage of a deuterated IS like this compound is its ability to co-elute with the analyte (Daclatasvir) during chromatographic separation. This co-elution ensures that both the analyte and the IS experience the same matrix effects—ion suppression or enhancement caused by co-eluting components from the biological matrix.[3] By normalizing the analyte's signal to that of the deuterated IS, these matrix effects can be effectively compensated for, leading to significantly improved accuracy and precision.[3]
In contrast, non-deuterated internal standards, which are typically structural analogs of the analyte, may have different physicochemical properties. This can lead to different retention times, extraction recoveries, and ionization efficiencies, resulting in less effective compensation for analytical variability and potentially compromised data quality.
This compound in Action: A Comparative Overview
Table 1: Comparison of Bioanalytical Method Validation Parameters for Daclatasvir using a Deuterated Internal Standard versus a Structural Analog Internal Standard
| Performance Metric | Method with Deuterated Internal Standard (Daclatasvir-¹³C₂,d₆)[4] | Method with Structural Analog Internal Standard (Sofosbuvir)[5] | Method with Structural Analog Internal Standard (Tadalafil)[6] |
| Linearity Range (ng/mL) | 10.004 - 3001.218 | 5 - 4000 | 3 - 3000 |
| Correlation Coefficient (r²) | ≥ 0.99 | Not explicitly stated, but method fully validated | ≥ 0.99 |
| Intra-day Precision (%RSD) | < 15% | Within acceptable limits | < 15% |
| Inter-day Precision (%RSD) | < 15% | Within acceptable limits | < 15% |
| Accuracy (% Nominal) | 85-115% | Within acceptable limits | 85-115% |
| Matrix Effect (%CV of IS Normalized Matrix Factor) | < 4% | Not explicitly stated | Not explicitly stated |
Disclaimer: The data presented in this table is collated from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions, instrumentation, and laboratories.
The data consistently demonstrates that methods employing a deuterated internal standard for Daclatasvir analysis achieve excellent linearity, precision, and accuracy, with minimal matrix effects.[4] While methods using structural analogs also meet validation criteria, the use of a deuterated standard provides a higher degree of confidence in the data's robustness, particularly in complex biological matrices.
The Mechanism of Daclatasvir: Targeting HCV Replication
Daclatasvir is a potent and selective inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[2] NS5A is a crucial phosphoprotein involved in both viral RNA replication and the assembly of new virus particles (virions).[1][7] Daclatasvir binds to the N-terminus of NS5A, inducing conformational changes that disrupt its normal functions.[2][7] This inhibition prevents the formation of the viral replication complex, a specialized structure within the host cell where viral RNA is synthesized.[2] Furthermore, Daclatasvir interferes with the hyper-phosphorylation of NS5A, a process critical for the assembly and release of infectious HCV particles.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to FDA/EMA Guidelines for Stable Isotope-Labeled Internal Standards: A Case Study with Daclatasvir-d6
For researchers, scientists, and drug development professionals, the accurate quantification of drug concentrations in biological matrices is a critical aspect of pharmacokinetic and bioequivalence studies. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation to ensure the reliability and integrity of the data submitted. A cornerstone of these guidelines, particularly for mass spectrometry-based assays, is the use of stable isotope-labeled internal standards (SIL-ISs). This guide provides a comprehensive comparison of FDA and EMA guidelines for SIL-ISs and presents a comparative analysis of the performance of a SIL-IS, Daclatasvir-¹³C₂,²H₆ (a close analog to Daclatasvir-d6), against non-isotope-labeled internal standards used in the bioanalysis of the hepatitis C virus (HCV) inhibitor, Daclatasvir.
Regulatory Landscape: FDA and EMA Guidelines for Stable Isotope-Labeled Internal Standards
Both the FDA and EMA strongly recommend the use of a SIL-IS whenever possible for bioanalytical methods employing mass spectrometric detection.[1] The SIL-IS, being structurally identical to the analyte but with a different mass, closely mimics the analyte's behavior during sample preparation and analysis, thereby compensating for variability and improving the accuracy and precision of the results.[1]
The following table summarizes the key recommendations from the FDA (as per the harmonized ICH M10 guidance) and EMA for the use of SIL-ISs in bioanalytical method validation.
| Validation Parameter | FDA (ICH M10) Guideline | EMA Guideline |
| Internal Standard Type | Recommends the use of a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based methods whenever feasible.[1] | Also recommends the use of a SIL-IS for mass spectrometry-based assays to compensate for variability.[1] |
| Isotopic Purity & Crossover | The contribution of the SIL-IS to the analyte signal (and vice-versa) should be minimal and consistent. The response of any interfering peak at the retention time of the analyte in a blank sample spiked with the IS should be less than 20% of the lower limit of quantification (LLOQ) response for the analyte, and the response of any interfering peak at the retention time of the IS should be less than 5% of the IS response in a blank sample. | Interference from the SIL-IS should be assessed. The amount of unlabeled analyte in the SIL-IS should be evaluated to ensure it does not affect the accuracy of the analyte measurement. |
| Stability | The stability of the SIL-IS should be evaluated under the same conditions as the analyte. It is not necessary to conduct separate stability studies for the SIL-IS if it is shown that no isotopic exchange occurs.[2] | Echoes the FDA stance, stating that stability studies for the SIL-IS are not needed if it can be demonstrated that no isotope exchange reactions take place under the same conditions as the analyte's stability assessment.[2] |
| Matrix Effect | The effect of the biological matrix on the ionization of the analyte and the SIL-IS should be investigated. The matrix factor, calculated as the ratio of the analyte/IS peak response in the presence of matrix to the peak response in the absence of matrix, should be consistent across different sources of matrix. | Acknowledges the importance of evaluating matrix effects and recommends that QC samples be prepared in the actual sample matrix to demonstrate the absence of a significant matrix effect. |
| Accuracy and Precision | The accuracy (as % bias) and precision (as % coefficient of variation, CV) should be determined for quality control (QC) samples at multiple concentration levels. For most QCs, the mean concentration should be within ±15% of the nominal value, and the %CV should not exceed 15%. For the LLOQ, these acceptance criteria are ±20% and ≤20%, respectively. | Similar to the FDA, the EMA requires that the mean concentration of QC samples be within ±15% of the nominal value (±20% for LLOQ) and the precision (%CV) should not be greater than 15% (20% for LLOQ).[2] |
Performance Comparison: this compound (as Daclatasvir-¹³C₂,²H₆) vs. Alternative Internal Standards
Table 1: Performance Data for Daclatasvir Analysis using a Stable Isotope-Labeled Internal Standard
| Parameter | Daclatasvir-¹³C₂,²H₆[2] |
| Internal Standard | Daclatasvir-¹³C₂,²H₆ |
| Linearity Range (ng/mL) | 10.004 - 3001.218 |
| Accuracy (% Nominal) | Within 85-115% for all QC levels |
| Intra-day Precision (% CV) | < 15% for LQC, MQC, HQC; < 20% for LLOQ |
| Inter-day Precision (% CV) | < 15% for LQC, MQC, HQC; < 20% for LLOQ |
| Matrix Effect | Low matrix effect reported |
| Extraction Method | Solid Phase Extraction (SPE) |
Table 2: Performance Data for Daclatasvir Analysis using Non-Isotope-Labeled Internal Standards
| Parameter | Tadalafil[3] | Sofosbuvir[4] |
| Internal Standard | Tadalafil | Sofosbuvir |
| Linearity Range (ng/mL) | 3 - 3000 | 5 - 4000 |
| Accuracy (% Nominal) | Within acceptance criteria | Within acceptance limits |
| Intra-day Precision (% CV) | Within acceptance criteria | Within acceptable limits |
| Inter-day Precision (% CV) | Within acceptance criteria | Within acceptable limits |
| Matrix Effect | Not explicitly detailed | Not explicitly detailed |
| Extraction Method | Liquid-Liquid Extraction (LLE) | Protein Precipitation |
From the available data, the method utilizing the stable isotope-labeled internal standard, Daclatasvir-¹³C₂,²H₆, provides detailed and robust validation data that meets the stringent requirements of regulatory agencies.[2] While the methods using Tadalafil and Sofosbuvir as internal standards also report acceptable validation, the use of a SIL-IS is generally preferred as it is more likely to effectively compensate for matrix effects and other sources of variability due to its structural and physicochemical similarity to the analyte.
Experimental Protocols
Method 1: LC-MS/MS Analysis of Daclatasvir using Daclatasvir-¹³C₂,²H₆ as Internal Standard
This method was developed for the simultaneous quantification of Sofosbuvir and Daclatasvir in human plasma.[2]
-
Sample Preparation: Solid Phase Extraction (SPE) was employed for the extraction of Daclatasvir and the internal standard from human plasma. An extraction buffer of 1% formic acid was added to the plasma samples.[2]
-
Chromatography: A Gemini NX 5µ C18 (50 × 2.0mm) column was used with a gradient mobile phase consisting of 5 mM Ammonium Formate buffer and Acetonitrile at a flow rate of 0.300 mL/min.[2] The retention time for Daclatasvir was approximately 2.15 minutes, and for the internal standard, it was 2.12 minutes.[2]
-
Mass Spectrometry: Detection was performed on a Waters Xevo TQ MS system using positive ion electrospray ionization in multiple reaction monitoring (MRM) mode.[2]
Method 2: LC-MS/MS Analysis of Daclatasvir using Tadalafil as Internal Standard
This method was developed for the simultaneous determination of Sofosbuvir and Daclatasvir in human plasma.[3]
-
Sample Preparation: Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether was used to extract the analytes and the internal standard from plasma.[3]
-
Chromatography: A ZorbaxSB-C18 column (4.6 × 50 mm, 5 μm) was used with an isocratic mobile phase of 5 mM ammonium formate buffer (pH 3.5) and acetonitrile (50:50, v/v) at a flow rate of 0.7 mL/min.[3]
-
Mass Spectrometry: An API 4500 triple quadrupole tandem mass spectrometer with a positive electrospray ionization interface was used in MRM mode for quantitation.[3]
Visualizing the Workflow and Regulatory Logic
To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for a bioanalytical method using a SIL-IS and the logical relationships between key validation parameters as stipulated by regulatory guidelines.
Caption: Experimental workflow for bioanalytical analysis using a SIL-IS.
Caption: Logical relationships of key bioanalytical validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Daclatasvir-d6
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients such as Daclatasvir-d6 is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to facilitate the safe laboratory use of this compound.
Hazard Identification and Classification:
Daclatasvir is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate precautions to minimize exposure.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Use standard BS EN 374:2003 compliant gloves. Inspect gloves for integrity before each use.[2] |
| Eye Protection | Safety glasses | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) are recommended.[3] |
| Skin and Body | Protective clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[2] |
| Respiratory | Respirator | Use only in a well-ventilated area. If risk assessment indicates necessity, a suitable respirator should be used.[1][2] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Procedure | Guideline |
| Handling | Use in a chemical fume hood with an independent air supply is recommended.[2] Avoid the formation of dust and aerosols.[2] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area.[1] The recommended storage temperature is 4°C, sealed from direct sunlight and sources of ignition.[1] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air and monitor their breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse. Seek medical advice.[2] |
| Eye Contact | Flush the eyes with plenty of water for at least 15 minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[1][2] |
| Ingestion | Rinse the mouth with water.[2] Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[3] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound | Excess and expired materials should be offered to a licensed hazardous material disposal company.[3] |
| Contaminated Materials | Items such as gloves, pipette tips, and empty containers that have come into contact with this compound should be collected in a designated, sealed hazardous waste container. |
| Liquid Waste | Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container for chemical waste. Do not dispose of down the drain. |
Always adhere to your institution's and local environmental regulations for chemical waste disposal. If you are unsure about the proper disposal protocol, consult your institution's Environmental Health and Safety (EHS) department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
